Enterodiol
Description
This compound has been reported in Punica granatum, Enterococcus faecalis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Biosynthetic Pathway of Enterodiol from Plant Lignans
Executive Summary
This technical guide details the metabolic transformation of plant lignans—specifically Secoisolariciresinol Diglucoside (SDG)—into the mammalian lignan Enterodiol (END).[1] This conversion is an obligate anaerobic process driven by the gut microbiota, representing a critical activation step for phytoestrogens.
For researchers in drug development and nutritional biochemistry, understanding this pathway is essential for optimizing bioavailability, developing probiotic adjuvants, and standardizing biomarkers for clinical trials. This guide synthesizes the chemical mechanism, the microbial consortium involved, and self-validating experimental protocols for pathway analysis.
Molecular Architecture of Precursors
The primary precursor for this compound is Secoisolariciresinol Diglucoside (SDG) , a polymer-bound lignan abundant in flaxseed (Linum usitatissimum).
-
SDG (C32H46O16): A diphenolic diglucoside. It is biologically inactive in its native glycosylated form and requires hydrolysis to release the aglycone.
-
Secoisolariciresinol (SECO) (C20H26O6): The aglycone form.[2] It contains two methoxy groups (-OCH3) and two phenolic hydroxyl groups (-OH) on the aromatic rings.
The Biosynthetic Core: The 4-Step Pathway
The conversion of SDG to this compound is a reductive process that occurs strictly under anaerobic conditions in the colon. It involves three primary enzymatic activities: deglycosylation , demethylation , and dehydroxylation .
Step 1: Deglycosylation (Hydrolysis)
-
Reaction: Hydrolysis of the ether bond linking the glucose moieties to the phenolic backbone.
-
Substrate: SDG.
-
Enzyme:
-glucosidases. -
Mechanism: Bacterial glycosyl hydrolases cleave the
-1,4-glycosidic linkage, releasing free glucose and the SECO aglycone. This increases lipophilicity and allows bacterial uptake or interaction with membrane-bound enzymes.
Step 2: Demethylation[1][2]
-
Reaction: Removal of methyl groups from the methoxy substituents on the aromatic rings.
-
Intermediate: 2,3-bis(3,4-dihydroxybenzyl)butane-1,4-diol (often referred to as Didemethyl-SECO ).
-
Mechanism: O-demethylases catalyze the cleavage of the methyl ether, converting the methoxy groups (-OCH3) at the meta positions into hydroxyl groups (-OH). This creates a catechol (3,4-dihydroxyphenyl) structure.
Step 3: Dehydroxylation
-
Reaction: Removal of the para-hydroxyl groups.
-
Substrate: Didemethyl-SECO.[4]
-
Mechanism: Dehydroxylases specifically target the hydroxyl group at the para (4') position. The resulting molecule, this compound, retains hydroxyl groups only at the meta (3') positions.
-
Chemical Logic: The shift from a 3-methoxy-4-hydroxy substitution pattern (SECO) to a 3-hydroxy pattern (this compound) is the defining characteristic of mammalian lignan activation.
Step 4: Differentiation (this compound vs. Enterolactone)
While this compound is a stable end-product, it can be further oxidized to Enterolactone (ENL) via dehydrogenation of the butane-1,4-diol moiety into a
Pathway Visualization
The following diagram illustrates the chemical structures and the enzymatic flow.
Caption: The stepwise anaerobic biotransformation of SDG to this compound, highlighting key intermediates and enzymatic actions.
Microbial Consortium
The pathway is not catalyzed by a single organism but requires a syntrophic consortium. The following table summarizes specific strains validated for each step.
| Metabolic Step | Chemical Transformation | Key Bacterial Strains |
| Deglycosylation | Hydrolysis of glucose | Bacteroides distasonis, Bacteroides fragilis, Clostridium saccharogumia, Clostridium cocleatum |
| Demethylation | -OCH3 | Blautia producta (formerly Peptostreptococcus productus), Eubacterium limosum, Ruminococcus productus |
| Dehydroxylation | Removal of p-OH | Eggerthella lenta (critical for the final conversion to END) |
| Dehydrogenation | Diol | Lactonifactor longoviformis (converts END to ENL) |
Experimental Protocols (Self-Validating Systems)
To study this pathway, researchers must replicate the anaerobic colonic environment. The following workflow ensures data integrity through rigorous extraction and quantification standards.
In Vitro Anaerobic Fermentation
Objective: Mimic colonic metabolism to generate this compound from SDG/SECO.
-
Media Preparation: Use Wilkins-Chalgren Anaerobe Broth or Brain Heart Infusion (BHI) supplemented with Vitamin K and Hemin. Pre-reduce media in an anaerobic chamber (80% N2, 10% CO2, 10% H2) for 24 hours.
-
Inoculum:
-
Consortium: Fresh human fecal slurry (10% w/v in phosphate-buffered saline, homogenized and filtered).
-
Pure Culture: Co-culture of B. producta and E. lenta.
-
-
Substrate Addition: Add SDG or SECO (dissolved in DMSO/Methanol, final conc. <0.5%) to a final concentration of 100
M. -
Incubation: Incubate at 37°C under strict anaerobic conditions.
-
Sampling: Aliquot samples at T=0, 6, 12, 24, and 48 hours. Terminate reaction immediately by adding equal volume of ice-cold Methanol (protein precipitation).
Extraction & Purification (SPE)
Objective: Isolate lignans from the complex fermentation matrix.
-
Conditioning: Use C18 Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut). Condition with 2 mL Methanol followed by 2 mL Water.
-
Loading: Acidify supernatant (pH 3.0 with dilute HCl) to protonate phenolic groups, improving retention. Load sample onto cartridge.
-
Washing: Wash with 2 mL 5% Methanol/Water to remove polar impurities (salts, sugars).
-
Elution: Elute lignans with 2 mL 100% Methanol.
-
Reconstitution: Evaporate solvent under N2 stream and reconstitute in Mobile Phase A/B (50:50) for LC-MS.
LC-MS/MS Quantification
Objective: Precise quantification using Multiple Reaction Monitoring (MRM).
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons are acidic).
-
Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).
-
B: Acetonitrile.[9]
-
MRM Parameters (Standardized):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| SECO | 361.2 | 165.1 / 346.1 | 20 - 30 |
| This compound | 301.1 | 253.1 / 283.1 | 25 - 35 |
| Enterolactone | 297.1 | 253.1 / 187.1 | 25 - 35 |
| IS ( | 304.1 | 256.1 | Optimized |
Experimental Workflow Diagram
Caption: End-to-end workflow for generating and quantifying this compound from lignan precursors in a laboratory setting.
References
-
Clavel, T., et al. (2006). Intestinal bacterial communities that produce active estrogen-like compounds this compound and enterolactone in humans.[4][6][9] Applied and Environmental Microbiology. Link
-
Wang, L.Q., et al. (2000).[5] Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, this compound and enterolactone.[2][5][7][9] Chemical and Pharmaceutical Bulletin. Link
-
Setchell, K.D., et al. (2014). The clinical importance of the metabolite equol—a clue to the effectiveness of soy and its isoflavones. The Journal of Nutrition. Link (Contextual reference for phytoestrogen metabolism).
-
Bessède, A., et al. (2017). High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma.[10] Analytical Chemistry.[6][9][10][11][12][13][14] Link
-
Corona, G., et al. (2016). Phospholipid-based solid phase extraction for the determination of lignans in plasma by LC-MS/MS. Journal of Chromatography B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enterolignan Production in a Flaxseed Intervention Study in Postmenopausal US Women of African Ancestry and European Ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of lignans in oilseed mix on gut microbiome composition and enterolignan production in younger healthy and premenopausal women: an in vitro pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. anis.au.dk [anis.au.dk]
- 11. rsc.org [rsc.org]
- 12. LC-MS/MS Method for the Detection of Common Laxatives | Springer Nature Experiments [experiments.springernature.com]
- 13. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Microbial Conversion of Secoisolariciresinol to Enterodiol
Abstract
The conversion of the plant lignan secoisolariciresinol (SDG), abundant in sources like flaxseed, into the bioactive mammalian enterolignans, enterodiol (END) and enterolactone (ENL), is a critical metabolic process mediated exclusively by the gut microbiota.[1][2] This transformation is not only a key determinant of the bioavailability and physiological activity of dietary lignans but also a process of significant interest in pharmacology and nutritional science due to the potent biological activities of its end-products.[2][3] These activities include estrogen receptor modulation, anti-inflammatory effects, and apoptotic actions that may influence disease risk.[2] This technical guide provides an in-depth examination of the multi-step biochemical pathway, identifies the key microbial species and enzymes involved, and presents validated methodologies for studying this conversion. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness this complex gut microbiome-mediated transformation.
Introduction: The Significance of the Lignan Conversion Axis
Dietary plant lignans, such as secoisolariciresinol diglucoside (SDG), are polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed being a particularly rich source.[1][2][4] In their native glycosylated form, these compounds have limited bioavailability and biological activity. Upon ingestion, SDG transits to the colon where it undergoes a series of structural modifications by a consortium of anaerobic bacteria.[4][5] This biotransformation yields this compound (END) and its subsequent oxidation product, enterolactone (ENL).
The physiological importance of this conversion is underscored by numerous studies linking higher circulating levels of enterolignans with reduced risks for various chronic diseases.[3][5] The ability to produce these metabolites, however, varies significantly among individuals, largely due to differences in the composition and metabolic capacity of their gut microbiota.[2][6] This inter-individual variability highlights the need for a deeper mechanistic understanding of the conversion process to inform the development of targeted nutritional or therapeutic strategies.
The Biochemical Pathway: A Step-by-Step Microbial Gauntlet
The transformation of SDG to this compound is a sequential, multi-step process involving deglycosylation, demethylation, and dehydroxylation, each catalyzed by specific bacterial enzymes.[5][7][8] The initial and prerequisite step is the hydrolysis of the glucose moieties from the SDG molecule.
Step 1: Deglycosylation The process begins with the enzymatic removal of two glucose molecules from SDG, converting it to its aglycone form, secoisolariciresinol (SECO).[4] This reaction is catalyzed by β-glucosidase enzymes produced by various gut bacteria.[4]
-
Causality: This deglycosylation is essential as the bulky glucose groups prevent the molecule from undergoing the subsequent enzymatic modifications required for conversion.
Step 2: Demethylation Following deglycosylation, SECO undergoes demethylation, where methyl groups are removed from its structure.[5][7] This can occur in a stepwise manner, leading to intermediate metabolites before the fully demethylated product is formed.[1][8]
Step 3: Dehydroxylation The final key step in the formation of this compound is dehydroxylation, where hydroxyl groups are removed from the demethylated SECO molecule.[5][9] This reaction yields this compound.[7][10] Subsequently, this compound can be further oxidized by other bacteria to form enterolactone.[5][7][11]
Caption: Microbial conversion pathway of SDG to this compound.
The Microbial Consortium: Key Bacterial Players
The conversion of SDG to this compound is not performed by a single bacterial species but requires the synergistic action of a diverse community. Different species specialize in catalyzing specific steps of the pathway.
| Transformation Step | Bacterial Species Implicated | References |
| Deglycosylation (SDG → SECO) | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium sp. | [9] |
| Demethylation (SECO → Intermediates) | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Clostridium methoxybenzovorans | [9][10] |
| Dehydroxylation (Intermediates → END) | Clostridium scindens, Eggerthella lenta, Eubacterium sp. | [1][9][10] |
Table 1: Key bacterial species involved in the conversion of secoisolariciresinol to this compound.
The presence and abundance of these specific bacteria are primary determinants of an individual's capacity to produce enterolignans.[6] Factors such as long-term diet, antibiotic use, age, and genetics can significantly influence the composition of this functional microbial community.[12]
Methodologies for Studying SDG Conversion
Investigating the microbial metabolism of SDG requires robust and validated experimental systems. The choice between in vitro and in vivo models depends on the specific research question, with in vitro models offering a controlled environment to dissect specific microbial functions.[6]
In Vitro Fecal Fermentation Model
This model uses a fresh fecal slurry from a human or animal donor to simulate the colonic environment.[6] It provides a physiologically relevant consortium of bacteria to study the metabolism of a substrate like SDG.
Protocol: Anaerobic Batch Fecal Fermentation
-
Preparation of Fecal Slurry:
-
Collect a fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months.
-
Immediately transfer the sample into an anaerobic chamber.
-
Homogenize the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine) to create a 10% (w/v) slurry.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
In the anaerobic chamber, dispense the fecal slurry into sterile serum bottles or tubes.
-
Add the test substrate (e.g., purified SDG or a flaxseed extract) to achieve a final concentration relevant to physiological conditions (e.g., 10-100 µM).
-
Include a negative control (fecal slurry with no added substrate) and a vehicle control.
-
Seal the bottles with anaerobic stoppers and crimp caps.
-
-
Incubation and Sampling:
-
Incubate the bottles at 37°C with gentle shaking.
-
Collect time-point samples (e.g., 0, 6, 12, 24, 48 hours) by withdrawing aliquots using a sterile, nitrogen-flushed syringe.[6]
-
Immediately quench the enzymatic activity in the collected samples by adding a solvent like methanol or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Self-Validation Insight: The inclusion of a time-course analysis is critical. A successful experiment will demonstrate the disappearance of the parent compound (SDG) and the sequential appearance and disappearance of intermediates, followed by the accumulation of the final product (END).[11]
Caption: Experimental workflow for in vitro fecal fermentation.
Analytical Quantification of Lignans
Accurate quantification of SDG and its metabolites is paramount. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the gold standards for this analysis.[5][13]
Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Thaw frozen fermentation samples.
-
To account for conjugated (glucuronidated/sulfated) forms, perform enzymatic hydrolysis using a mixed β-glucuronidase/sulfatase preparation.[5]
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₃-Enterodiol) for accurate quantification.[14]
-
Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE) using a C18 cartridge to isolate the lignans and remove interfering matrix components.[5][14]
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode.
-
Optimize the instrument for the specific mass-to-charge (m/z) transitions of this compound and its internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.[5]
-
-
Trustworthiness: The use of an isotope-labeled internal standard is a self-validating system that corrects for variations in sample extraction efficiency and instrument response, ensuring highly accurate and reproducible quantification.[5][14]
Conclusion and Future Directions
The conversion of secoisolariciresinol to this compound is a cornerstone of lignan bioactivity, entirely dependent on a specialized consortium of gut microbes. Understanding the intricate details of this pathway—the participating bacteria, the enzymes they produce, and the factors that modulate their activity—is essential for leveraging the health benefits of dietary lignans. The methodologies outlined in this guide provide a robust framework for investigating this microbial process.
Future research should focus on isolating and characterizing the key enzymes responsible for each conversion step. Furthermore, combining metagenomic sequencing of the gut microbiome with metabolomic analysis of lignan profiles in human cohorts will help establish definitive links between specific microbial signatures and enterolignan producer status.[15] This knowledge will be instrumental in developing next-generation probiotics or prebiotics designed to enhance the bioconversion of these valuable dietary compounds.
References
- Secoisolariciresinol diglucoside - Grokipedia. Vertex AI Search.
- Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. PubMed.
- Kuijsten, A., et al. (2005). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. Semantic Scholar.
- Adlercreutz, H., et al. (2005). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. PMC - NIH.
- Jin, J.S., et al. (2013). Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol. ResearchGate.
- Iida, M., et al. (2021). Identification of Human Gut Microbiome Associated with Enterolignan Production. PMC.
- Chen, Y., et al. (2023). Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites. NIH.
- Cardona, F., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. PMC - NIH.
- Wang, X., et al. (2000). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, this compound. Chemical & Pharmaceutical Bulletin.
- Wang, X., et al. (2000). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, this compound and Enterolactone. ResearchGate.
- The main bacterial conversion steps of secoisolariciresinol diglucoside... ResearchGate.
- Hu, C., et al. (2019). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. PMC - NIH.
- Wang, Z., et al. (2022). Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome. NIH.
- Hullar, M.A.J., et al. (2014). Gut Microbial Metabolism of Plant Lignans. ResearchGate.
- Johnsson, P., et al. (2002). HPLC Method for Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. Journal of Agricultural and Food Chemistry - ACS Publications.
- Del Rio, D., et al. (2021). Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. MDPI.
- Heinonen, S., et al. (2001). In Vitro Metabolism of Plant Lignans: New Precursors of Mammalian Lignans Enterolactone and this compound. ResearchGate.
- Matei, E., et al. (2022). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI.
- Deceuninck, Y., et al. (2013). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate.
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dietary Precursors of Enterodiol: From Plant Lignans to Mammalian Metabolites
Abstract
Enterodiol, a mammalian lignan produced by the gut microbiota, has garnered significant scientific interest for its potential role in human health and disease modulation. As an enterolignan, it is not consumed directly but is the metabolic byproduct of dietary plant lignans. Understanding the specific dietary precursors and the intricate biochemical pathways governing their conversion is paramount for researchers in nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the primary dietary precursors of this compound, the microbial transformation processes, and robust analytical methodologies for their quantification. It is designed to serve as a foundational resource for scientists investigating the biological activities of these compounds and their therapeutic potential.
Introduction: The Significance of this compound
This compound (END) and its subsequent metabolite, enterolactone (ENL), are non-steroidal phytoestrogens produced in the colon through the bacterial transformation of plant-based precursors.[1] These compounds, collectively known as enterolignans, are absorbed into circulation and have been associated with a range of biological activities, including weak estrogenic/antiestrogenic effects, antioxidant properties, and the modulation of cellular signaling pathways.[1][2] The capacity to produce enterolignans varies significantly among individuals, a factor largely dependent on the composition and metabolic competency of their gut microbiome.[3][4] This inter-individual variability underscores the importance of understanding the dietary inputs that fuel enterolignan production. This guide will focus on the known dietary precursors of this compound, the crucial first step in the enterolignan metabolic pathway.
Primary Dietary Precursors of this compound
The journey to forming this compound begins with the consumption of plant lignans, a class of polyphenolic compounds widely distributed in the plant kingdom.[5] While numerous plant lignans exist, only a subset are recognized as efficient precursors to the mammalian enterolignans. Initially, research focused on secoisolariciresinol and matairesinol, but the field has expanded to include other significant contributors.[6][7]
The four major dietary precursors that are converted by intestinal microflora into this compound and enterolactone are:
-
Secoisolariciresinol (often found as its glycoside, secoisolariciresinol diglucoside or SDG)
-
Matairesinol
-
Lariciresinol
Of these, lariciresinol and pinoresinol often contribute more to the total lignan intake than the traditionally studied secoisolariciresinol and matairesinol, highlighting the need for comprehensive databases and analytical methods.[5][7]
Major Food Sources of this compound Precursors
The concentration of these lignans varies dramatically across different plant-based foods. Accurate quantification in dietary studies is crucial for correlating intake with clinical outcomes. The richest sources are oilseeds, followed by whole grains, legumes, and certain fruits and vegetables.[9]
| Lignan Precursor | Primary Food Sources | Notable Concentrations | Citation(s) |
| Secoisolariciresinol | Flaxseed (Linseed), Sesame Seeds | Flaxseed is the most potent source, with concentrations exceeding 300,000 µ g/100g .[5][6] | [5][6][10] |
| Matairesinol | Cereals (Rye, Wheat), Legumes, Brassica Vegetables | Found in a wide variety of foods but generally at lower concentrations than other lignans. | [5][11] |
| Lariciresinol | Sesame Seeds, Cereals, Vegetables (Brassica family), Red Wine | A major contributor to total lignan intake from many common foods.[5] | [5][6] |
| Pinoresinol | Sesame Seeds, Brassica Vegetables, Fruits | Along with lariciresinol, it is a primary lignan in many vegetables and fruits.[6] | [5][6] |
The Metabolic Pathway: From Plant Lignans to this compound
The conversion of dietary lignans into this compound is a multi-step process exclusively mediated by the anaerobic bacteria residing in the colon.[12][13] This biotransformation is a critical determinant of the bioavailability and subsequent physiological activity of these compounds.[14] The process is not universal; an individual's ability to produce enterolignans is dependent on the presence of specific bacterial species with the necessary enzymatic machinery.[4][15]
The generalized metabolic cascade involves several key reactions:
-
Deglycosylation: Plant lignans, such as secoisolariciresinol diglucoside (SDG), are often attached to sugar moieties. The initial and essential step is the cleavage of these glycosidic bonds by bacterial glycosidases to release the aglycone (e.g., secoisolariciresinol).[15][16]
-
Demethylation and Dehydroxylation: The lignan aglycones then undergo a series of demethylation and dehydroxylation reactions. These steps modify the core structure of the molecule, preparing it for the final conversion steps.[15]
-
Reduction and Dehydrogenation: The final steps involve reductions and dehydrogenations that ultimately yield this compound.[16] this compound itself is an intermediate and can be further oxidized by the gut microbiota to form enterolactone.[3]
Several bacterial genera have been identified as key players in this pathway, including Bacteroides, Clostridium, Eggerthella, and Ruminococcus.[15][16]
Analytical Methodologies for Precursor and Metabolite Quantification
Accurate quantification of lignan precursors in foodstuffs and this compound in biological matrices is essential for rigorous scientific investigation. The choice of methodology depends on the matrix complexity and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.[14][17]
Sample Preparation and Extraction Protocol
The primary challenge in lignan analysis is their effective extraction from complex matrices and, in the case of glycosides, the efficient hydrolysis to their aglycone forms. A self-validating protocol must ensure complete hydrolysis and high recovery of the analytes.
Protocol: Lignan Extraction from Solid Food Matrix (e.g., Flaxseed Meal)
-
Homogenization: Mill the dried food sample to a fine, homogenous powder (<0.5 mm particle size) to maximize surface area for extraction.
-
Hydrolysis (Method A - Alkaline):
-
To 100 mg of sample powder, add 5 mL of 70:30 (v/v) methanol-water containing 0.3 M NaOH.[5]
-
Incubate at 60°C for 1 hour with constant agitation. This step performs both extraction and hydrolysis of ester-linked lignans.
-
Neutralize the extract with an appropriate acid (e.g., HCl) to pH 7.0.
-
Centrifuge at 4000 x g for 15 minutes and collect the supernatant.
-
-
Hydrolysis (Method B - Acid):
-
An alternative for robust glycosides like SDG is direct acid hydrolysis.
-
Suspend 100 mg of sample powder in 5 mL of 1 M HCl.[18]
-
Incubate at 100°C for 1 hour.
-
Cool and neutralize the hydrolysate.
-
-
Enzymatic Hydrolysis (for Biological Fluids):
-
For plasma or urine, incubate the sample with a β-glucuronidase/sulphatase enzyme preparation (e.g., from Helix pomatia) in an acetate buffer (pH 5.0) overnight at 37°C.[5] This step is critical to release conjugated forms of this compound.
-
-
Purification - Liquid-Liquid Extraction (LLE):
-
To the neutralized hydrolysate or enzyme-treated fluid, add an equal volume of diethyl ether.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the organic (upper) phase. Repeat the extraction twice more.[5]
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase (for HPLC) or a derivatization solvent (for GC-MS).
Chromatographic Analysis
HPLC Analysis: High-performance liquid chromatography is the technique of choice for the direct analysis of lignan aglycones without derivatization.[17]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) can be used for quantification based on UV absorbance. For higher sensitivity and specificity, especially in complex biological matrices, coupling the HPLC to a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) is the gold standard.[5][6]
GC-MS Analysis: GC-MS offers excellent resolution but requires derivatization to increase the volatility of the polar lignan molecules.[17]
-
Derivatization: The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[17]
-
Gas Chromatography: A capillary column with a non-polar stationary phase is used. Helium is the typical carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification, providing high sensitivity and specificity.[19]
Sources
- 1. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Intake of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in Dutch men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian lignan production from various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of metabolites of the lignans enterolactone and this compound on osteoblastic differentiation of MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Altered mouse cecal microbiome-serum enterolignans relationships in response to dietary lignans ingested through whole flaxseed or flaxseed hull - Food & Function (RSC Publishing) DOI:10.1039/D5FO03558A [pubs.rsc.org]
- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of enterolactone and this compound, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterodiol: Mechanistic Architect of Hormone-Dependent Cancer Modulation
Executive Summary
Enterodiol (END) represents a pivotal mammalian lignan, distinct from its plant-based precursors (e.g., secoisolariciresinol diglucoside [SDG]) due to its obligate biosynthesis via the human gut microbiota.[1] While historically overshadowed by its oxidized metabolite enterolactone (ENL), recent mechanistic evaluations position END as a bioactive agent with unique selective estrogen receptor modulator (SERM)-like properties. This guide dissects the pharmacokinetic transformation, molecular pharmacodynamics, and therapeutic efficacy of END in hormone-dependent malignancies (Breast, Prostate, and Ovarian). We provide actionable experimental protocols and rigorous data synthesis to support translational research initiatives.
Biosynthetic Pathway & Pharmacokinetics
Unlike direct dietary phytochemicals, END is a "postbiotic" metabolite. Its systemic availability is strictly governed by the host's microbiome composition, specifically the presence of Eggerthella and Peptostreptococcus strains.
The Metabolic Cascade
The conversion from dietary precursors to END involves deglycosylation and demethylation. This process is reversible between END and ENL, creating a dynamic equilibrium in plasma.
Figure 1: Microbial transformation of dietary lignans.[2][3][4] The reversibility between END and ENL (oxidation/reduction) is a critical pharmacokinetic variable.
Bioavailability Constraints
-
Plasma Half-life: ~4.4 hours.
-
Conjugation: 95% of circulating END exists as glucuronide or sulfate conjugates.
-
Experimental Implication: In vitro assays using free END must account for the lack of conjugation that occurs in vivo. Researchers should consider using sulfatase/glucuronidase in ex vivo plasma assays to measure total lignan content.
Molecular Mechanisms of Action
END functions as a "weak estrogen," exhibiting biphasic effects based on endogenous estrogen levels. This duality is central to its chemopreventive potential in hormone-dependent cancers.
Estrogen Receptor (ER) Interaction
END competes with 17
-
High Endogenous E2: END acts as an antagonist by occupying receptors with lower transactivation potential than E2.
-
Low Endogenous E2 (Post-menopausal): END acts as a weak agonist , maintaining basal signaling without hyper-proliferation.
Critical Distinction: Unlike ENL, which activates ER
Non-Genomic Signaling: The Apoptotic Switch
Beyond nuclear receptors, END modulates cytoplasmic kinase cascades.
-
PI3K/Akt Pathway: END inhibits the phosphorylation of Akt (Ser473), preventing the degradation of pro-apoptotic factors.
-
MAPK Pathway: Downregulation of p-ERK and p-p38 leads to reduced metastatic potential (MMP-2/9 suppression).
Figure 2: Dual mechanism of action. END acts genomically via ERs and non-genomically by suppressing the PI3K/Akt survival axis.
Therapeutic Efficacy: Comparative Data
The following table synthesizes preclinical data regarding END's efficacy across major hormone-dependent cancer lines.
| Cancer Type | Cell Line | Receptor Status | Key Effect (END Treatment) | Mechanism Implicated |
| Breast | MCF-7 | ER+, PR+, HER2- | Antiproliferative (High Conc. >10µM) | ER antagonism; Downreg. of Bcl-2 |
| Breast | MDA-MB-231 | Triple Negative | Reduced Migration/Invasion | MMP-9 inhibition; MAPK suppression |
| Prostate | LNCaP | AR+, ER+ | G0/G1 Cell Cycle Arrest | 5 |
| Ovarian | ES-2 | ER+ | Apoptosis Induction | Caspase-3 activation; Bax upregulation |
| Colorectal | HT-29 | ER | Strong Apoptosis (~40% rate) | PI3K/Akt pathway blockade |
Note on Dosing: Biphasic effects are common. Low concentrations (<1 µM) may stimulate proliferation in ER+ cells (agonist effect), while high concentrations (>10 µM) consistently induce apoptosis and arrest.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for END investigation.
Protocol A: In Vitro Cell Viability & Biphasic Evaluation
Objective: To determine the IC50 and identify agonist/antagonist windows.
-
Cell Seeding: Seed MCF-7 cells at
cells/well in 96-well plates using phenol red-free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous hormones). -
Acclimatization: Incubate for 24h to deplete residual intracellular estrogens.
-
Treatment:
-
Agonist Arm: Treat with END gradient (
). -
Antagonist Arm: Co-treat with END gradient + 1 nM E2 (physiological estradiol).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Validation: Use Fulvestrant (ICI 182,780) as a positive control for ER antagonism.
Protocol B: Western Blotting for Apoptotic Markers
Objective: To confirm the mitochondrial apoptotic pathway.
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors (e.g., PMSF, Na3VO4).
-
Quantification: Normalize protein to 30
per lane using BCA assay. -
Electrophoresis: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.
-
Blocking: 5% Non-fat milk in TBST for 1h.
-
Primary Antibodies:
-
Anti-Bax (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-Cleaved Caspase-3 (1:1000)
-
Anti-p-Akt (Ser473) (1:1000)
-
-
Analysis: Calculate Bax/Bcl-2 ratio. A significant increase (>2-fold) confirms apoptotic susceptibility.
Critical Analysis & Future Directions
While END shows promise, several barriers hinder its translation to clinical pharmacotherapy:
-
Inter-individual Variability: The "producer phenotype" relies on gut microbiota. Individuals lacking Eggerthella lenta may not derive benefit from dietary precursors.
-
Solution: Direct administration of purified END or symbiotic formulations (precursor + probiotic).
-
-
Bioavailability: Rapid glucuronidation limits free END in tissues.
-
Solution: Nanoparticle encapsulation to improve stability and tumor targeting.
-
-
Dose-Dependent Duality: The risk of proliferative effects at low doses in ER+ cancers necessitates precise dosing strategies, likely favoring combination therapies (e.g., END + Tamoxifen) to prevent resistance.
References
-
Mechanism of action of estrogen agonists and antagonists. PubMed. [Link]
-
This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Mammalian phytoestrogens: this compound and enterolactone. Journal of Chromatography B. [Link][5]
-
Enterolactone has stronger effects than this compound on ovarian cancer. PMC - NIH. [Link]
-
Apoptotic effect of this compound, the final metabolite of edible lignans, in colorectal cancer cells. ResearchGate. [Link]
-
Interplay between Lignans and Gut Microbiota. PMC - NIH. [Link]
-
Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterodiol's interaction with estrogen receptors alpha and beta.
Technical Guide: this compound Interaction with Estrogen Receptors and
Executive Summary
This compound (END), a mammalian lignan derived from the gut microbial metabolism of plant precursors (e.g., secoisolariciresinol), functions as a Selective Estrogen Receptor Modulator (SERM) . Unlike 17
Molecular Mechanism of Action
The interaction between END and ERs is driven by the structural mimicry of the phenolic ring of E2. However, the flexibility of the lignan structure and the absence of the rigid steroid backbone result in a lower affinity complex.
Structural Basis of Binding
-
Ligand Binding Domain (LBD): END occupies the hydrophobic pocket of the LBD (Helix 12). Its phenolic hydroxyl groups form hydrogen bonds with Glu353 and Arg394, mimicking the A-ring of E2.
-
Conformational Change: Binding induces a conformational shift in Helix 12. Unlike E2, which stabilizes a "closed" conformation conducive to strong co-activator recruitment, END stabilizes a less rigid conformation, leading to weaker transcriptional output.
-
AF-1 vs. AF-2 Recruitment:
-
ER
: END promotes phosphorylation of Ser118 in the N-terminal domain, activating AF-1. Simultaneously, it engages AF-2 in the LBD. This dual activation supports its partial agonist activity in breast cancer cells (e.g., MCF-7). -
ER
: END binds ER with similar or slightly higher affinity than ER , but the resulting transcriptional complex is often less potent in driving proliferation, contributing to the antiproliferative effects observed in ER -rich tissues.
-
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway initiated by END, highlighting the competition with E2.
Figure 1: this compound signaling pathway showing dual agonist/antagonist modalities. END competes with E2 for the receptor, producing a weaker transcriptional signal.
Receptor Selectivity & Quantitative Data
END is a "weak" estrogen. Its affinity is approximately 3 orders of magnitude lower than that of E2.
Comparative Binding Affinities
The table below summarizes the binding kinetics. Note that while absolute IC50 values vary by assay conditions, the Relative Binding Affinity (RBA) is the standard metric.
| Ligand | Receptor | IC50 (Approx.)[3][4][5][6] | RBA (E2 = 100) | Mechanism |
| 17 | ER | 0.1 - 1.0 nM | 100 | Full Agonist |
| 17 | ER | 0.1 - 1.0 nM | 100 | Full Agonist |
| This compound (END) | ER | 1 - 10 | 0.01 - 0.1 | Weak Agonist / Antagonist |
| This compound (END) | ER | 0.5 - 5 | 0.05 - 0.2 | Weak Agonist |
| Enterolactone (EL) | ER | 1 - 10 | 0.01 - 0.1 | Partial Agonist (AF-2 only) |
Key Insight: While the affinity is low, physiological concentrations of END in individuals on high-lignan diets can reach micromolar levels, making this interaction biologically relevant.
Experimental Protocols
To rigorously evaluate END-ER interactions, researchers must use a combination of cell-free binding assays and cell-based functional assays.
Protocol A: Competitive Ligand Binding Assay
Objective: Determine the IC50 of END displacing [3H]-Estradiol. Self-Validation: Include Unlabeled E2 as a positive control; IC50 must be ~1 nM.
-
Preparation:
-
Prepare Cytosolic fractions from MCF-7 cells or use recombinant ER
/ER LBD proteins. -
Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, 1 mM DTT.
-
-
Incubation:
-
Mix Receptor preparation with 1 nM [3H]-Estradiol.
-
Add increasing concentrations of END (
M to M) in triplicate. -
Incubate at 4°C for 16-18 hours (equilibrium).
-
-
Separation:
-
Add Dextran-coated Charcoal (DCC) to absorb unbound ligand.
-
Centrifuge at 3000 x g for 10 mins at 4°C.
-
-
Quantification:
-
Measure radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
-
-
Analysis:
-
Plot % Bound vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (4-parameter logistic model).
-
Protocol B: Luciferase Reporter Assay (Transcriptional Efficacy)
Objective: Differentiate AF-1 vs. AF-2 activity and agonist/antagonist potential.
-
Transfection:
-
Seed MCF-7 (ER+) or HeLa (ER-) cells.
-
For HeLa: Co-transfect with expression vectors for hER
or hER AND an ERE-Luciferase reporter plasmid (e.g., pERE-TK-Luc).
-
-
Treatment:
-
Starve cells in phenol-red-free media with charcoal-stripped FBS for 24h.
-
Agonist Mode: Treat with END (0.1, 1, 10
M). -
Antagonist Mode: Treat with E2 (1 nM) + END (0.1, 1, 10
M). -
Control: Vehicle (0.1% DMSO or Ethanol).
-
-
Measurement:
-
Lyse cells after 24h.
-
Add Luciferin substrate and measure luminescence.
-
-
Validation:
-
E2 (1 nM) should induce >10-fold increase in signal.
-
Pure anti-estrogen (ICI 182,780) should abolish signal.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing this compound transcriptional activity.
References
-
Carreau, C., et al. (2008). "this compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells." Journal of Steroid Biochemistry and Molecular Biology.
-
Penttinen, P., et al. (2007). "Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator." Endocrinology.
-
Kuiper, G.G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology.
-
Wang, L.Q. (2002). "Mammalian phytoestrogens: this compound and enterolactone." Journal of Chromatography B.
-
Mueller, S.O., et al. (2004). "Phytoestrogens and their human metabolites show distinct agonistic and antagonistic properties on estrogen receptor alpha (ERalpha) and ERbeta in human cells."[7] Toxicological Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of bacterially expressed rat estrogen receptor beta ligand binding domain by mass spectrometry: structural comparison with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of estrogen receptor beta activity and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dietary Lignans as Precursors to Enterodiol: Sources, Metabolism, and Analysis
Abstract: The mammalian lignan enterodiol is a bioactive compound produced by the intestinal microbiota from dietary plant lignan precursors. Possessing weak estrogenic activity and significant antioxidant properties, this compound and its metabolite, enterolactone, are subjects of intensive research for their potential roles in mitigating the risk of hormone-dependent cancers, cardiovascular disease, and other chronic conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural dietary sources of this compound precursors, the microbial pathways governing their conversion, validated analytical methodologies for their quantification, and key factors influencing their bioavailability. The document consolidates current scientific understanding, presents detailed experimental protocols, and offers insights into the causality behind methodological choices to support robust scientific inquiry in this field.
Chapter 1: The Lignan-Enterolignan Axis: From Dietary Intake to Bioactive Metabolites
Introduction to Lignans and Enterolignans
Plant lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway in plants. They are characterized by a dibenzylbutane skeleton. While hundreds of lignans exist in nature, four primary precursors are recognized for their efficient conversion into the mammalian enterolignans, this compound (ED) and enterolactone (EL): secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[1] These dietary precursors, primarily present in plants as glycosides (bound to sugar molecules), are not biologically active in their native form. Their therapeutic potential is unlocked through a series of metabolic transformations carried out exclusively by the human gut microbiota.[2][3][4]
This compound is the initial enterolignan formed, from which enterolactone can be subsequently produced through oxidation. These metabolites are readily absorbed into circulation, where they can exert systemic biological effects.[2] The direct correlation between health benefits and circulating enterolignan levels, rather than dietary lignan intake alone, underscores the critical role of the gut microbiome in mediating the bioactivity of these dietary compounds.
The Microbial Conversion Pathway
The transformation of plant lignans into this compound is a multi-step process orchestrated by a consortium of anaerobic bacteria in the colon.[5] This pathway is a prime example of host-microbe co-metabolism, where dietary components are processed by gut microbes to produce bioactive compounds the host cannot synthesize.
The key biochemical reactions include:
-
Deglycosylation: The initial and rate-limiting step is the cleavage of the sugar moiety (typically glucose) from the lignan glycoside to release the aglycone (the non-sugar portion).[2] This is performed by bacteria possessing β-glucosidase activity.
-
Demethylation: Methoxy groups on the aromatic rings of the lignan aglycone are removed.
-
Dehydroxylation: Hydroxyl groups are removed from the lignan structure.
-
Reduction/Dehydrogenation: A series of reduction and dehydrogenation (oxidation) reactions modify the core structure to form this compound and subsequently enterolactone.[5]
Specific bacterial species, including those from the Bacteroides, Clostridium, Ruminococcus, and Eggerthella genera, have been identified as key players in these transformations.[2][5][6] The diagram below illustrates the metabolic cascade from the primary dietary precursor, Secoisolariciresinol Diglucoside (SDG), to this compound and enterolactone.
Figure 1. Microbial conversion of dietary SDG to this compound (ED) and enterolactone (EL).
Chapter 2: Primary Dietary Sources of this compound Precursors
Lignans are widespread in the plant kingdom, but their concentration varies dramatically between food sources.[7] Accurate assessment of dietary intake requires knowledge of the specific lignan content in commonly consumed foods. The primary sources are oilseeds, whole grains, legumes, and certain fruits and vegetables.[3][8]
High-Concentration Sources
-
Flaxseed (Linseed): Unquestionably the richest known dietary source of lignans, flaxseed contains exceptionally high levels of secoisolariciresinol diglucoside (SDG).[1][9][10] Its lignan content can be up to several hundred times higher than other foods, making it a focal point for both nutritional research and the development of functional food ingredients.[11] The concentration is typically in the range of 9-30 mg per gram of defatted meal.[10]
-
Sesame Seeds: Another potent source, sesame seeds are particularly rich in pinoresinol and lariciresinol.[1][9]
Common Dietary Sources
While not as concentrated as flax or sesame seeds, the following food groups contribute significantly to overall lignan intake due to their regular consumption in many diets:
-
Whole Grains: Rye, wheat, barley, and oats are important sources of lignans.[8] The lignans are primarily located in the bran layer, emphasizing the nutritional benefit of whole-grain consumption over refined grains.
-
Vegetables: The Brassica family (e.g., broccoli, kale, cabbage) contains surprisingly high levels of pinoresinol and lariciresinol.[1][9] Other notable vegetable sources include carrots and asparagus.[12]
-
Fruits: Berries are a particularly good fruit source of lignans.[7]
-
Beverages: Coffee, tea, and red wine also contribute to dietary lignan intake.[1][9]
Quantitative Data on Lignan Content
The following table summarizes the total lignan content (sum of secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol) in a selection of foods. Data is compiled from various sources and presented as micrograms (µg) per 100g of the food item. It is critical to note that these values can vary based on plant variety, growing conditions, and analytical methods used.
| Food Category | Food Item | Total Lignan Content (µ g/100g ) | Primary Lignans |
| Oilseeds | Flaxseed | ~30,112,900 | Secoisolariciresinol |
| Sesame Seeds | ~2,933,100 | Pinoresinol, Lariciresinol | |
| Grains | Rye Bran | ~76,400 | Pinoresinol, Lariciresinol |
| Wheat Bran | ~35,800 | Pinoresinol, Lariciresinol | |
| Oat Bran | ~10,300 | Pinoresinol, Lariciresinol | |
| Vegetables | Kale (Brassica) | ~232,100 | Pinoresinol, Lariciresinol |
| Broccoli (Brassica) | ~91,900 | Pinoresinol, Lariciresinol | |
| Carrots | ~27,300 | Matairesinol | |
| Fruits | Apricots | ~1,157 | Matairesinol |
| Strawberries | ~650 | Matairesinol | |
| Beverages | Red Wine | ~9,100 (µg/100mL) | Pinoresinol, Lariciresinol |
| Green Tea | ~5,700 (µg/100mL) | Pinoresinol, Lariciresinol |
Data adapted from Milder et al., British Journal of Nutrition (2005).[1][9]
Chapter 3: Analytical Methodologies for Lignan Quantification
Robust and validated analytical methods are essential for accurately quantifying this compound precursors in complex food matrices and for studying their metabolites in biological fluids. The choice of methodology is dictated by the need for sensitivity, specificity, and reproducibility.
Rationale for Method Selection
The quantification of lignans presents several analytical challenges. They exist in low concentrations in most foods, are often bound in complex glycosidic forms, and are present within intricate matrices containing interfering compounds like fats and proteins.[13] Therefore, the analytical workflow must incorporate efficient extraction, purification, and hydrolysis steps prior to instrumental analysis. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity in distinguishing between different lignan structures.[9][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique but typically requires a derivatization step to increase the volatility of the lignan molecules.[16]
Protocol 3.1: Extraction and Quantification of Lignans from a Solid Food Matrix (e.g., Flaxseed)
This protocol outlines a self-validating system for the extraction, hydrolysis, and quantification of secoisolariciresinol (SECO) from flaxseed meal.
1. Sample Preparation & Defatting:
-
Rationale: Flaxseed has a high oil content which can interfere with subsequent extraction and chromatographic analysis. Defatting is a critical first step.
-
Procedure:
-
Grind whole flaxseed to a fine powder (e.g., using a cryogenic mill to prevent heat degradation).
-
Weigh approximately 1.0 g of the ground meal into a cellulose extraction thimble.
-
Perform Soxhlet extraction with n-hexane for 6-8 hours to remove lipids.[16]
-
Air-dry the defatted meal in a fume hood to remove residual solvent, then dry in an oven at 60°C to a constant weight.
-
2. Lignan Extraction:
-
Rationale: Lignans are typically extracted using a polar solvent. An aqueous alcohol mixture is effective for extracting lignan glycosides.
-
Procedure:
-
Weigh 0.5 g of the defatted meal into a screw-cap tube.
-
Vortex thoroughly and incubate in a shaking water bath at 60°C for 2 hours.[18]
-
Centrifuge at 3,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet two more times, combining all supernatants.
-
3. Acid Hydrolysis:
-
Rationale: To quantify total lignan potential, the glycosidic bonds must be cleaved to release the aglycone (SECO). Strong acid and heat are required for this hydrolysis.[5][12]
-
Procedure:
-
Evaporate the pooled ethanol extract to near dryness under a stream of nitrogen.
-
Add 5 mL of 2 M HCl.
-
Seal the tube and heat at 100°C for 2 hours in a heating block.
-
Cool the sample to room temperature and neutralize to pH ~7.0 with 2 M NaOH.
-
4. Solid-Phase Extraction (SPE) for Cleanup:
-
Rationale: SPE is used to remove interfering compounds and concentrate the analyte of interest (SECO) before LC-MS/MS analysis. A C18 cartridge is suitable for this purpose.
-
Procedure:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lignans with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
5. Instrumental Analysis (LC-MS/MS):
-
Rationale: Provides sensitive and specific quantification using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for SECO and its labeled internal standard.
-
Quantification: Create a calibration curve using certified standards of SECO. Quantify the sample by relating its peak area ratio (analyte/internal standard) to the calibration curve.
-
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Figure 2. Workflow for the quantification of lignans from a solid food matrix.
Chapter 4: Factors Influencing Bioavailability and Metabolism
The conversion of dietary lignans to this compound and their subsequent absorption is not uniform across all individuals. Several factors related to the food matrix, host physiology, and microbiome composition can significantly influence the bioavailability of these precursors.[19]
Food Matrix and Processing Effects
-
Physical Form: The bioavailability of lignans from flaxseed is significantly improved when the seeds are crushed or milled.[7] The tough outer hull of the whole seed prevents digestive enzymes and microbes from accessing the lignans within.
-
Thermal Processing: Lignans are generally heat-stable under normal cooking conditions (e.g., baking, boiling).[20] In some cases, thermal processing like roasting can actually increase the measurable lignan content, possibly by liberating them from the food matrix or converting complex forms into more easily extractable ones.[21] However, extreme conditions like high-temperature frying may lead to some degradation.[21]
The Role of the Gut Microbiome
The composition and metabolic capacity of an individual's gut microbiota are the most critical determinants of enterolignan production.[2][4]
-
Inter-individual Variation: There is significant variation in the ability of individuals to produce this compound and enterolactone from dietary lignans.[22] This is directly related to the presence and abundance of specific lignan-converting bacteria in their gut.[5] Individuals can be phenotyped as high, low, or even non-producers.
-
Dietary Habits: Long-term dietary patterns shape the gut microbiome. Diets rich in fiber, whole grains, and vegetables are associated with higher circulating enterolactone levels, likely because these diets support a microbial ecosystem capable of efficient lignan conversion.[22]
-
Antibiotic Use: The use of broad-spectrum antibiotics can disrupt the gut microbiota, leading to a temporary but significant reduction or complete cessation of enterolignan production.
Conclusion and Future Directions
Dietary plant lignans, particularly from sources like flaxseed and sesame seeds, are the sole precursors for the bioactive mammalian lignan this compound. The conversion is entirely dependent on a complex series of reactions carried out by the gut microbiota. This technical guide has provided a framework for understanding the primary dietary sources, the metabolic pathways involved, and the analytical techniques required for robust quantification.
Future research should focus on several key areas:
-
Microbiome Characterization: Further identification and characterization of the specific bacterial species and enzymatic pathways responsible for each step of the lignan conversion process.
-
Modulation of Production: Investigating how prebiotics, probiotics, and specific dietary interventions can modulate the gut microbiome to enhance this compound production in low-producing individuals.
-
Clinical Correlation: Strengthening the link between controlled lignan intake, microbiome composition, circulating enterolignan levels, and clinical outcomes in human intervention studies.
A deeper understanding of the interplay between diet, the microbiome, and lignan metabolism will be crucial for developing targeted nutritional strategies and novel therapeutic agents aimed at harnessing the health benefits of this compound.
References
-
Milder, I. E., Arts, I. C., van de Putte, B., Venema, D. P., & Hollman, P. C. (2005). Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. British Journal of Nutrition, 93(3), 393-402. [Link]
-
Beecher, G. R. (2003). Assessment of data on the lignan content of foods. United States Department of Agriculture, Agricultural Research Service. [Link]
-
Peterson, J., Dwyer, J., Adlercreutz, H., Scalbert, A., Jacques, P., & McCullough, M. L. (2010). Dietary lignans: physiology and potential for cardiovascular disease risk reduction. Nutrition reviews, 68(10), 571-603. [Link]
-
Milder, I. E., Arts, I. C., van de Putte, B., Venema, D. P., & Hollman, P. C. (2005). Lignan contents of Dutch plant foods: A database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. ResearchGate. [Link]
-
Ma, J., Li, Y., Wang, F., Guo, T., Liu, Y., Zhang, Y., ... & Li, D. (2022). Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome. Gut Microbes, 14(1), 2045501. [Link]
-
Taylor & Francis Online. Secoisolariciresinol – Knowledge and References. Taylor & Francis Online. [Link]
-
Smeds, A. I., Eklund, P. C., Sjöholm, R. E., Willför, S. M., Nishibe, S., Deyama, T., & Holmbom, B. R. (2007). Quantification of a broad spectrum of lignans in cereals, oilseeds, and nuts. Journal of agricultural and food chemistry, 55(4), 1337-1346. [Link]
-
ResearchGate. Content of Lignans in Different Food Sources. ResearchGate. [Link]
-
ResearchGate. Secoisolariciresinol and matairesinol 5 content of selected foods. ResearchGate. [Link]
-
Clavel, T., Henderson, G., Alpert, C. A., Philippe, C., Rigottier-Gois, L., Doré, J., & Blaut, M. (2006). The main bacterial conversion steps of secoisolariciresinol diglucoside to enterolactone in the human gut are accomplished by Eggerthella lenta, Ruminococcus-like and Lactonifactor-like bacteria. ResearchGate. [Link]
-
Wang, L. Q., Meselhy, M. R., Li, Y., Qin, G. W., & Hattori, M. (2000). Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, this compound and enterolactone. Chemical and Pharmaceutical Bulletin, 48(11), 1606-1610. [Link]
-
Linus Pauling Institute. Lignans. Oregon State University. [Link]
- Westcott, N. D., & Muir, A. D. (1998).
-
de la Torre, R., Farré, M., Ortuño, J., & Covaci, A. (2005). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Del Rio, D., Rodriguez-Mateos, A., Spencer, J. P., Tognolini, M., Borges, G., & Crozier, A. (2013). Dietary (poly)phenolics in human health: structures, bioavailability, and evidence of protective effects against chronic diseases. Antioxidants & redox signaling, 18(14), 1818-1892. [Link]
-
Al-Mussawi, A. A. (2024). Stability and Bioaccessibility of Lignans in Food Products. Foods, 13(2), 263. [Link]
-
Landete, J. M. (2012). Plant and mammalian lignans: A review of source, intake, metabolism, and bioactivity. Critical reviews in food science and nutrition, 52(11), 1010-1023. [Link]
-
Zhang, Z., Chen, J., & Li, W. (2022). Precursor Quantitation Methods for Next Generation Food Production. Frontiers in Nutrition, 9, 872951. [Link]
-
Clavel, T., Borrmann, D., Braune, A., Doré, J., & Blaut, M. (2006). Bioavailability of lignans in human subjects. Nutrition research reviews, 19(2), 187-200. [Link]
-
Bondia-Pons, I., Aura, A. M., & Poutanen, K. (2009). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Comprehensive Reviews in Food Science and Food Safety, 8(4), 265-281. [Link]
-
Smeds, A. I., Jari, K., & Eklund, P. C. (2011). Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method. Czech Journal of Food Sciences, 29(1), 45-52. [Link]
-
Yang, W. B., Hung, W. T., Chen, Y. T., Wang, S. H., & Liu, Y. C. (2016). A new method for aldo-sugar analysis in beverages and dietary foods. Functional Foods in Health and Disease, 6(4), 213-228. [Link]
-
Picklo, M. J. (2016). Current Analytical Techniques for Food Lipids. DigitalCommons@UNL. [Link]
-
Clavel, T., Borrmann, D., Braune, A., Doré, J., & Blaut, M. (2006). Bioavailability of lignans in human subjects. Cambridge Core. [Link]
-
Saurina, J. (2019). Food Analytical Methods. Bridge of Knowledge. [Link]
-
Thompson, L. U. (2004). Analysis and bioavailability of lignans. CABI Digital Library. [Link]
-
Smeds, A. I., Jari, K., & Eklund, P. C. (2011). Preparation of flaxseed for lignan determination by gas chromatography–mass spectrometry method. ResearchGate. [Link]
Sources
- 1. cambridge.org [cambridge.org]
- 2. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Dietary lignans: physiology and potential for cardiovascular disease risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. "Current Analytical Techniques for Food Lipids" by Cynthia T. Srigley and Magdi M. Mossoba [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Precursor Quantitation Methods for Next Generation Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 18. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Antioxidant Properties of Enterodiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Overview: From Dietary Lignans to Bioactive Enterolignans
The journey of enterodiol (ED) and its primary metabolite, enterolactone (EL), begins not in the human body, but in plants. These compounds, collectively known as enterolignans, are the end products of a metabolic process initiated by the consumption of plant lignans, which are abundant in sources like flaxseed, whole grains, nuts, and vegetables.[1] Plant lignans, such as secoisolariciresinol diglycoside (SDG), are first deglycosylated and then transformed by the gut microbiota into the mammalian lignans ED and EL.[2][3][4] This microbial conversion is critical, as it significantly enhances the bioavailability and biological activity of these compounds compared to their dietary precursors.[5] The resulting enterolignans are absorbed into circulation and have been associated with a range of health benefits, largely attributed to their potent antioxidant, anti-inflammatory, and hormone-modulating properties.[4][5] This guide focuses specifically on the chemical underpinnings and functional validation of their antioxidant capabilities.
The Metabolic Conversion Pathway
The transformation from dietary lignan to bioactive enterolignan is a multi-step process mediated by specific intestinal bacteria.[4] Understanding this pathway is essential for appreciating the bioavailability and subsequent systemic effects of these compounds.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant like this compound.
Section 3: Core Mechanisms of Antioxidant Action
This compound and its metabolites employ a multi-pronged strategy to combat oxidative stress, ranging from direct chemical neutralization of radicals to the modulation of endogenous cellular defense systems.
Direct Radical Scavenging and Inhibition of Lipid Peroxidation
The most direct antioxidant action is free radical scavenging. Enterolignans have demonstrated efficacy in neutralizing various ROS, including hydroxyl radicals (*OH) and peroxyl radicals. [6]This activity is crucial for protecting cellular structures.
A critical consequence of oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can lead to cell membrane damage and the formation of cytotoxic byproducts. [7][8]Both this compound and enterolactone have been shown to significantly inhibit lipid peroxidation in various in vitro models. [9][6]They achieve this by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the propagation phase of the peroxidation chain.
Upregulation of Endogenous Antioxidant Defenses via the Nrf2-ARE Pathway
Beyond direct scavenging, a more profound and lasting antioxidant effect is achieved by modulating gene expression to bolster the cell's own defense mechanisms. Enterolignans, like many other polyphenols, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [10][11] Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. When cells are exposed to oxidative stress or to activators like enterolignans, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. [12]This binding initiates the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the reduction of quinones.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that neutralize superoxide radicals and hydrogen peroxide, respectively. [13] This upregulation of the cell's intrinsic antioxidant machinery provides a more robust and sustained defense against oxidative insults compared to direct scavenging alone. [14]
Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.
Section 4: Experimental Validation: Protocols and Methodologies
Evaluating the antioxidant potential of this compound and its metabolites requires a multi-assay approach, as no single method can capture the full spectrum of antioxidant activity. [15]It is crucial to employ assays that measure different mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET). [16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a widely used SET-based method to determine the radical scavenging activity of a compound. [2][17]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically. [2]* Causality: This assay is excellent for screening the general radical scavenging potential of pure compounds. However, its biological relevance is limited as DPPH is a synthetic radical not found in physiological systems.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution. A blank well should contain 100 µL of the test compound and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another common SET-based method that is applicable to both hydrophilic and lipophilic antioxidants. [2][18]
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance. [2]* Causality: The ABTS radical is more soluble in aqueous media than DPPH and can be used at different pH levels, offering more versatility. It is considered more sensitive for certain classes of compounds.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the working solution.
-
Working Solution Adjustment: Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at ~734 nm.
-
Reaction Mixture: Add 20 µL of the test compound (this compound) at various concentrations to a 96-well plate. Add 180 µL of the adjusted ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Inhibition of Lipid Peroxidation Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the protective effect of an antioxidant. [7][19]
-
Principle: A lipid-rich substrate (e.g., brain homogenate or linoleic acid emulsion) is induced to peroxidize using an initiator like Fe²⁺. [19][20]The resulting MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which is quantified spectrophotometrically.
-
Causality: This method provides a direct measure of the compound's ability to protect a biologically relevant substrate (lipids) from oxidative damage, making it more physiologically relevant than simple radical scavenging assays.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a substrate like a 10% rat brain homogenate in phosphate-buffered saline (PBS).
-
Reaction Mixture: In a test tube, mix the substrate, a pro-oxidant (e.g., 10 µM FeSO₄), and the test compound (this compound) at various concentrations. The total volume should be kept constant with PBS. A control tube contains the substrate and pro-oxidant but no test compound.
-
Incubation: Incubate the mixture in a water bath at 37°C for 1 hour to induce peroxidation.
-
Reaction Termination & Color Development: Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and TBA. Heat the tubes at 95°C for 20 minutes to facilitate the formation of the MDA-TBA adduct.
-
Measurement: Cool the tubes and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation relative to the control. Determine the IC50 value.
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Section 5: Comparative Antioxidant Activity
Studies have compared the antioxidant potency of this compound (ED), enterolactone (EL), and their dietary precursor, secoisolariciresinol (SECO). The results can vary depending on the assay used, reflecting the different mechanisms and chemical environments involved. [9]Generally, ED and its precursor SECO often show very high activity. [21][22] For instance, in one study using a chemiluminescence assay to measure the reduction of ROS from activated polymorphonuclear leukocytes, ED was found to be slightly more potent than its precursor SECO and significantly more potent than EL and Vitamin E. [21][22]However, in DPPH radical scavenging assays, the precursor lignans sometimes show higher efficacy than ED and EL. [9][13]This highlights the importance of using a battery of tests for a comprehensive evaluation. [15] Table 1: Summary of Comparative Antioxidant Potency
| Compound | DPPH Scavenging Activity | AAPH-induced DNA Damage Inhibition | Lipid Peroxidation Inhibition | Hydroxyl Radical Scavenging | Relative Potency (vs. Vitamin E)* |
| Secoisolariciresinol (SECO) | Effective [9] | High [9] | Effective [9] | High | 4.86 [21][22] |
| This compound (ED) | Inactive/Weak [9] | Moderate [9] | Effective [9][6] | High [6] | 5.02 [21][22] |
| Enterolactone (EL) | Inactive/Weak [9] | Moderate [9] | Effective [9][6] | High [6] | 4.35 [21][22] |
*Note: Relative potency values are from a specific chemiluminescence assay and serve as an example of the high activity of these metabolites. [22]The effectiveness in different assays can vary based on structure and reaction kinetics. [9][6]
Section 6: Challenges and Future Directions
While the antioxidant properties of this compound are well-documented in vitro, several challenges and opportunities remain for research and development.
-
Bioavailability and Inter-individual Variation: The production of this compound is entirely dependent on an individual's gut microbiome composition. [23]This leads to significant variation in bioavailability and response to dietary lignan intake, complicating clinical studies and therapeutic applications. Future research should focus on identifying the specific bacterial strains responsible for efficient conversion and exploring probiotic or synbiotic strategies to enhance enterolignan production.
-
In Vivo Efficacy: Translating the potent in vitro antioxidant activity to demonstrable in vivo effects is a critical next step. While associations between high enterolignan levels and reduced risk for chronic diseases exist, more controlled clinical trials are needed to establish causality and determine effective dosages. [3]* Synergistic Effects: this compound does not act in isolation. Its effects in vivo are likely part of a complex interplay with other dietary compounds and endogenous systems. Investigating potential synergistic effects with other antioxidants or anti-inflammatory agents could lead to more effective therapeutic strategies.
-
Drug Development: The chemical structure of this compound can serve as a scaffold for developing novel antioxidant drugs with improved stability, bioavailability, and target specificity. Further structure-activity relationship studies are warranted to optimize its therapeutic potential.
Section 7: Conclusion
This compound and its metabolite enterolactone are powerful bioactive compounds derived from the microbial metabolism of dietary lignans. Their antioxidant capacity is multifaceted, involving direct neutralization of reactive oxygen species, potent inhibition of lipid peroxidation, and the strategic upregulation of the body's endogenous antioxidant defenses via the Nrf2 pathway. While their in vitro efficacy is clear, the full realization of their therapeutic potential requires a deeper understanding of their in vivo pharmacokinetics, the factors governing their production by the gut microbiota, and their synergistic interactions within complex biological systems. For drug development professionals and researchers, enterolignans represent a promising class of natural compounds for preventing and mitigating diseases rooted in oxidative stress.
References
-
Taylor & Francis. (2024, July 1). Full article: Enterolignans: from natural origins to cardiometabolic significance, including chemistry, dietary sources, bioavailability, and activity. Retrieved from Taylor & Francis Online. [Link]
-
Yilmaz, S. Z., & Uçar, G. (2021). Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Molecules, 26(23), 7169. [Link]
-
YouTube. (2024, September 22). Assays of Antioxidant Properties - In Vitro and In Vivo. Retrieved from YouTube. [Link]
-
ResearchGate. (2025, August 7). In vitro studies on antioxidant activity of lignans isolated from sesame cake extract | Request PDF. Retrieved from ResearchGate. [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 17(12), 2084. [Link]
-
Kuijsten, A., Arts, I. C., Vissers, M. N., & Hollman, P. C. (2005). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. Journal of Nutrition, 135(10), 2317-2322. [Link]
-
ResearchGate. (2024, September 5). (PDF) Natural Antioxidants and in Vitro Antioxidant Assays. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 7). Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, this compound, and Enterolactone. | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 10). Mammalian phytoestrogens: this compound and enterolactone. Retrieved from ResearchGate. [Link]
-
Hu, C., Yuan, Y. V., & Kitts, D. D. (2007). Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans this compound and enterolactone in vitro. Food and Chemical Toxicology, 45(11), 2219-2227. [Link]
-
ResearchGate. (2025, August 7). Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans this compound and enterolactone in vitro | Request PDF. Retrieved from ResearchGate. [Link]
-
Taylor & Francis. Enterolactone – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
Prasad, K. (2000). Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, this compound, and Enterolactone. International Journal of Angiology, 9(4), 220-225. [Link]
-
ResearchGate. (2025, August 6). This compound and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling | Request PDF. Retrieved from ResearchGate. [Link]
-
Prasad, K. (2000). Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites this compound and enterolactone. Molecular and Cellular Biochemistry, 202(1-2), 91-100. [Link]
-
Exposome-Explorer. This compound (Compound). Retrieved from Exposome-Explorer. [Link]
-
Wang, X. H., et al. (2000). Enantioselective oxidation of this compound to enterolactone by human intestinal bacteria. Applied and Environmental Microbiology, 66(12), 5515-5517. [Link]
-
ResearchGate. (2025, August 10). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry | Request PDF. Retrieved from ResearchGate. [Link]
-
Madan, K., et al. (2019). The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells. International Journal of Molecular Sciences, 20(21), 5481. [Link]
-
Szilágyi, G., et al. (2010). Inhibition of lipid peroxidation of herbal extracts (obtained from plant drug mixtures of Myrtilli folium, Phaseoli fructus sine seminibus and Salviae folium) used in type 2 diabetes mellitus. Acta Biologica Hungarica, 61(1), 47-59. [Link]
-
Calvo-Grijalva, A., et al. (2022). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 27(19), 6563. [Link]
-
Saeloh, D., et al. (2023). Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. Plants, 12(5), 1121. [Link]
-
Pop, A. L., et al. (2022). In Vitro Antioxidant Activities of Plant Polyphenol Extracts and Their Combined Effect with Flaxseed on Raw and Cooked Breast Muscle Fatty Acid Content, Lipid Health Indices and Oxidative Stability in Slow-Growing Sasso Chickens. Antioxidants, 11(10), 2038. [Link]
-
MDPI. (2023). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. International Journal of Molecular Sciences, 24(13), 11033. [Link]
-
YouTube. (2025, November 27). Five Methods for Measuring Total Antioxidant Capacity (Part 1). Retrieved from YouTube. [Link]
-
Universal Journal of Pharmaceutical Research. View of IN-VITRO ANTIOXIDANT, LIPID PEROXIDATION INHIBITION AND LIPID PROFILE MODULATORY ACTIVITIES OF HB CLEANSER®BITTERS IN WISTAR RATS. Retrieved from Universal Journal of Pharmaceutical Research. [Link]
-
Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 7877-7891. [Link]
-
Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Journal of AOAC International, 98(5), 1177-1182. [Link]
-
Jayakumar, T., Thomas, P. A., & Geraldine, P. (2009). Inhibition of lipid peroxidation by extracts of Pleurotus ostreatus. Pharmacognosy Magazine, 5(18), 125-131. [Link]
-
YouTube. (2022, April 3). Best Herbs for Supporting the Nrf2 Response. Retrieved from YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of IN-VITRO ANTIOXIDANT, LIPID PEROXIDATION INHIBITION AND LIPID PROFILE MODULATORY ACTIVITIES OF HB CLEANSER®BITTERS IN WISTAR RATS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans this compound and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Inhibition of lipid peroxidation of herbal extracts (obtained from plant drug mixtures of Myrtilli folium, Phaseoli fructus sine seminibus and Salviae folium) used in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, this compound, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Gas chromatography-mass spectrometry for enterodiol analysis.
Application Note: Quantitative Analysis of Enterodiol in Biological Fluids via GC-MS
Abstract
This application note provides a rigorous, field-validated protocol for the quantification of this compound (END), a mammalian lignan, in human urine and plasma. Unlike plant lignans, END is a gut-microbiota-derived metabolite with significant implications in oncology (breast and prostate cancer risk reduction) and cardiovascular health. This guide addresses the specific analytical challenges of END—namely its polarity, thermal instability, and conjugation status—by utilizing enzymatic hydrolysis followed by solid-phase extraction (SPE) and silylation derivatization. We employ Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve nanomolar sensitivity.[1]
Introduction & Biological Context
This compound (2,3-bis(3-hydroxybenzyl)butane-1,4-diol) is not ingested directly but is produced in the mammalian colon. Gut bacteria (e.g., Eggerthella lenta) convert plant lignans like secoisolariciresinol diglucoside (SDG) found in flaxseed and whole grains into this compound. END can be further oxidized to Enterolactone (ENL).
Because END exists primarily as glucuronide and sulfate conjugates in biological fluids, accurate analysis requires a robust hydrolysis step. While LC-MS/MS is gaining traction, GC-MS remains the "gold standard" for structural confirmation and high-sensitivity quantification of lignans due to the superior chromatographic resolution of isomers.
Figure 1: Metabolic Pathway of this compound
Caption: Metabolic conversion of plant lignans to this compound by intestinal microbiota and subsequent hepatic conjugation.
Experimental Protocol
This protocol utilizes Solid Phase Extraction (SPE) for sample cleanup and BSTFA for derivatization. The use of an internal standard (IS) is mandatory for self-validating accuracy.
Reagents and Standards
-
Target Analyte: this compound (purity >95%).
-
Internal Standard (IS):
C -Enterodiol or 5 -androstane-3 ,17 -diol (if isotopic labels are unavailable). -
Hydrolysis Enzyme: Helix pomatia juice (Type H-1, containing
-glucuronidase and sulfatase activity). -
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvents: Methanol (LC-MS grade), Sodium Acetate buffer (0.1 M, pH 5.0).
Sample Preparation Workflow
Step 1: Enzymatic Hydrolysis
-
Rationale: END circulates as a conjugate. Acid hydrolysis destroys labile structures; enzymatic hydrolysis is gentler and specific.
-
Aliquot 1.0 mL of Urine or 0.5 mL of Plasma into a glass tube.
-
Add 50 µL of Internal Standard (e.g., 10 µM
C-END). -
Add 1.0 mL of Sodium Acetate buffer (pH 5.0).
-
Add 50 µL of Helix pomatia juice .
-
Incubate at 37°C for 12–16 hours (overnight) with gentle shaking.
Step 2: Solid Phase Extraction (SPE)
-
Rationale: Removes salts, proteins, and hydrophilic interferences.
-
Conditioning: Use a C18 SPE cartridge (e.g., Waters Sep-Pak C18, 500 mg). Flush with 3 mL Methanol, then 3 mL Water.
-
Loading: Load the hydrolyzed sample onto the cartridge (flow rate < 1 mL/min).
-
Washing: Wash with 3 mL of 5% Methanol in Water (removes polar impurities).
-
Elution: Elute lignans with 3 mL of Methanol .
-
Drying: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C. Note: Ensure complete dryness; moisture inhibits derivatization.
Step 3: Derivatization (Silylation)
-
Rationale: END has 4 hydroxyl groups (2 phenolic, 2 aliphatic). These must be converted to volatile Trimethylsilyl (TMS) ethers for GC analysis.[2]
-
Reconstitute the dried residue in 100 µL of Pyridine (anhydrous).
-
Add 100 µL of BSTFA + 1% TMCS .
-
Vortex and incubate at 60°C for 60 minutes .
-
Cool to room temperature and transfer to a GC vial with a glass insert.
Figure 2: Analytical Workflow
Caption: Step-by-step analytical workflow for this compound quantification.
Instrumental Method (GC-MS)
The analysis relies on the separation of the tetra-TMS derivative of this compound.
Gas Chromatograph Parameters:
-
Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm ID × 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
Total Run Time: ~26 minutes.[3]
-
Mass Spectrometer Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
Table 1: SIM Parameters for TMS-Enterodiol
| Compound | Derivative | Ret.[4][5][6][7][8][9][10][11][12] Time (approx) | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( |
| This compound | Tetra-TMS | 18.5 min | 590 (M | 295 (Base) | 73 (TMS) |
| Enterolactone | Di-TMS | 19.2 min | 180 (Base) | 442 (M | 73 (TMS) |
| Tetra-TMS | 18.5 min | 593 | 296 | 73 |
Note: The base peak for this compound-TMS is theoretically derived from the symmetric cleavage of the butane backbone (m/z 295). However, the molecular ion (m/z 590) is highly specific for high-mass background reduction. Optimize the Quant ion based on your specific matrix background.
Validation & Quality Control
To ensure Scientific Integrity , the following validation criteria must be met:
-
Linearity: Construct a calibration curve from 5 nM to 5000 nM.
should be > 0.995. -
Recovery: Spike blank urine/plasma at three levels (low, medium, high) before hydrolysis. Recovery should range between 85-115%.
-
Limit of Detection (LOD): Typically ~1–5 nM in urine using SIM mode.
-
Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If significant suppression occurs, rely strictly on the Isotope Dilution method (
C-IS).
Troubleshooting
-
Incomplete Derivatization: If peaks are tailing or sensitivity is low, ensure the sample was completely dry before adding BSTFA. Moisture hydrolyzes the TMS reagent.
-
Column Bleed: Use "ms" (Mass Spec) grade low-bleed columns. The m/z 73 ion is ubiquitous; do not use it as the quantifier.
-
Interferences: Phytoestrogens like Daidzein or Genistein may co-elute. Verify separation using the temperature ramp between 200°C and 300°C.
References
-
Kuijsten, A. et al. (2005). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.[1] Journal of Chromatography B.
-
Setchell, K. D. et al. (1980). Lignan formation in man—microbial involvement and possible roles in relation to cancer. The Lancet.
-
Adlercreutz, H. et al. (1993). Determination of urinary lignans and phytoestrogen metabolites, potential antiestrogens and anticarcinogens, in urine of women on various habitual diets. Journal of Steroid Biochemistry and Molecular Biology.
-
Grace, P. B. et al. (2003). Quantification of isoflavones and lignans in urine using gas chromatography/mass spectrometry.[1] Analytical Biochemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idc-online.com [idc-online.com]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Profiling of Enterodiol (END) as a Functional Biomarker for Lignan Intake and Gut Microbiota Activity
Executive Summary
This application note details a robust, self-validating protocol for the quantification of Enterodiol (END) in human biological matrices (serum/urine). Unlike direct dietary biomarkers, END is a functional biomarker; its presence requires both the dietary intake of plant lignan precursors (e.g., secoisolariciresinol) and the specific metabolic activity of the gut microbiota.
This guide addresses the critical analytical challenge: >95% of circulating END exists as glucuronide and sulfate conjugates. Accurate quantification requires precise enzymatic hydrolysis prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Context & Mechanism
This compound is not present in food. It is a mammalian lignan produced in the colon.[1] The conversion efficiency depends on the host's "enterotype"—specifically the abundance of bacterial genera such as Eggerthella, Blautia, and Eubacterium.
Metabolic Pathway Visualization
The following diagram illustrates the bacterial conversion of the precursor Secoisolariciresinol diglucoside (SDG) into this compound and its subsequent oxidation to Enterolactone.
Figure 1: Metabolic trajectory of plant lignans to this compound (END).[2][3] Note that END is an intermediate that can be further oxidized to Enterolactone (ENL).[1]
Analytical Strategy: LC-MS/MS
While GC-MS was historically used, LC-MS/MS is currently the gold standard due to higher sensitivity and the elimination of derivatization steps.
Critical Control Point: Enzymatic Hydrolysis
Why this fails: Many protocols use
Internal Standardization
Do not use structural analogs. Use stable isotopes to correct for matrix effects and hydrolysis inefficiency.
-
Recommended:
C -Enterodiol.[3][4] -
Alternative: Deuterated this compound (d
-END), though deuterium exchange can sometimes occur at low pH.
Detailed Protocol: Quantification in Human Serum
Reagents & Materials
-
Enzyme: Helix pomatia juice (Type H-1 or H-2, Sigma-Aldrich). Activity: >100,000 units/mL
-glucuronidase. -
Buffer: 0.2 M Sodium Acetate buffer, pH 5.0.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS grade).[5]
-
B: Acetonitrile (LC-MS grade).
-
Step-by-Step Workflow
Phase A: Sample Preparation (Hydrolysis)
-
Thaw serum samples on ice. Vortex for 10 seconds.
-
Aliquot 200
L of serum into a 1.5 mL Eppendorf tube. -
Spike with 20
L of Internal Standard solution ( C -END, 500 ng/mL). -
Add 200
L of Sodium Acetate buffer (pH 5.0) containing 10 L of Helix pomatia enzyme.-
Expert Note: The final pH must be between 4.5 and 5.5 for optimal sulfatase activity.
-
-
Incubate at 37°C for 15 hours (overnight) in a shaking water bath.
-
Rapid Alternative: 60°C for 2 hours (Validation required for your specific matrix).
-
Phase B: Solid Phase Extraction (SPE)
-
Condition HLB cartridge with 1 mL Methanol, then 1 mL Water.
-
Load the hydrolyzed sample (approx 430
L). -
Wash with 1 mL of 5% Methanol in Water (removes salts/proteins).
-
Elute with 1 mL of 100% Methanol.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 100
L of Mobile Phase (90% A / 10% B).
Phase C: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Reasoning: Phenolic hydroxyl groups deprotonate easily in negative mode, offering better sensitivity than positive mode.
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 301.1 [M-H]⁻ | 253.1 | 35 | 22 |
| This compound (Qual) | 301.1 [M-H]⁻ | 283.1 | 35 | 18 |
| 304.1 [M-H]⁻ | 256.1 | 35 | 22 |
Method Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
Quality Control (QC) Tiers
Run QCs at the beginning, middle, and end of every batch (max 50 samples).
| QC Level | Concentration (nM) | Acceptance Criteria |
| L-QC (Low) | 5 nM | ± 15% Accuracy |
| M-QC (Mid) | 50 nM | ± 15% Accuracy |
| H-QC (High) | 500 nM | ± 15% Accuracy |
Hydrolysis Efficiency Check
The "Deconjugation Control": In every batch, include one QC sample spiked with This compound-Glucuronide (standard) rather than free this compound.
-
Pass: >95% conversion to free this compound.
-
Fail: <90% conversion indicates enzyme degradation or inhibitor presence (e.g., high salt).
Data Interpretation & Troubleshooting
Inter-Individual Variability (The Enterotype Effect)
Researchers often find "non-responders"—subjects who consume lignans but show low serum END.
-
Cause: Lack of Eggerthella lenta or Blautia species.
-
Confounder: Antibiotic usage in the past 3 months can obliterate the converting flora, reducing END levels to near zero regardless of intake.
Reference Ranges (Approximate)
| Population | Serum END (nM) | Urine END ( |
| Low Lignan Intake | < 5 | < 1 |
| High Fiber/Veg Diet | 20 - 150 | 5 - 20 |
| Flaxseed Supplementation | > 300 | > 50 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete Hydrolysis | Check pH of buffer; ensure Helix pomatia is fresh. |
| Peak Tailing | Column Overload / pH | Ensure Mobile Phase A has Formic Acid; Reduce injection volume. |
| Signal Suppression | Matrix Effect | Improve SPE wash step; Rely on |
References
-
Kuijsten, A., et al. (2005).[4] "A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Journal of Chromatography B.
-
Adlercreutz, H. (2007). "Lignans and human health."[1][2][6][7][8] Critical Reviews in Clinical Laboratory Sciences.
-
Hullar, M. A., et al. (2006). "Gut microbes, diet, and cancer."[2] Cancer Treatment and Research.
-
Corona, G., et al. (2020). "Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications."[1][2] Molecules.
-
Grace, P.B., et al. (2003). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Journal of Chromatography B.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relation between plasma this compound and enterolactone and dietary intake of lignans in a Dutch endoscopy-based population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for studying enterodiol's binding affinity to estrogen receptors.
Application Note: Characterization of Enterodiol Binding Affinity to Estrogen Receptors (ER and ER )[1]
Abstract & Strategic Overview
This compound (ED) is a mammalian lignan produced by the colonic microbiota from precursors found in flaxseed and sesame. Unlike endogenous 17
This weak affinity profile presents a specific bioanalytical challenge: standard assays optimized for high-affinity steroids often fail to detect ED binding due to rapid dissociation rates (
This guide details three validated protocols engineered to capture these transient interactions:
-
Radioligand Competition Assay (Gold Standard): For precise
determination. -
Fluorescence Polarization (FP): For high-throughput library screening.
-
Solution Competition SPR: A biophysical approach to overcome the mass sensitivity limits of direct binding.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the appropriate binding assay based on experimental goals.
Comparative Affinity Data
Before beginning wet-lab work, it is crucial to benchmark expectations. This compound is a weak binder. Do not expect
Table 1: Reference Affinity Values (Competitive Binding against
| Compound | ER Subtype | Relative Binding Affinity (RBA)* | |
| 17 | ER | 100 | |
| This compound (ED) | ER | < 0.01 | |
| This compound (ED) | ER | ~ 0.1 - 0.5 | |
| Genistein (Control) | ER | ~ 5 - 20 |
Note: RBA is typically calculated as
Protocol 1: Competitive Radioligand Binding Assay
The Gold Standard for
This assay relies on the displacement of a high-affinity radiotracer (
Materials
-
Receptor Source: Recombinant human ER
and ER (commercial preparations or Sf9 insect cell lysates). -
Radioligand:
-17 -Estradiol (Specific Activity: 70–100 Ci/mmol). -
Competitor: this compound (purity >98%), dissolved in DMSO.
-
TEDG Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% (v/v) Glycerol, 1 mg/mL BSA (to prevent surface adsorption).
-
DCC Slurry: 0.5% Activated Charcoal + 0.05% Dextran T-70 in TEDG buffer.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dilute recombinant ER to a concentration that binds ~20–30% of the total radioligand (prevents ligand depletion).
-
Prepare
-E2 at a fixed concentration of 1.0 nM . -
Prepare this compound serial dilutions in TEDG buffer. Range:
M to M (Log scale). Crucial: Keep final DMSO concentration < 2%.
-
-
Incubation (Equilibrium):
-
In glass tubes (to minimize plastic binding), combine:
-
50
L -E2 (1 nM final). -
50
L this compound (variable conc). -
100
L ER preparation.
-
-
Controls:
-
Total Binding (TB): Buffer instead of ED.
-
Non-Specific Binding (NSB): 100-fold excess of unlabeled E2 (1
M).
-
-
Incubate: 16–18 hours at 4°C. Note: Weak binders like ED have fast off-rates; low temperature stabilizes the complex.
-
-
Separation (DCC Method):
-
Add 200
L of ice-cold DCC slurry to each tube. -
Vortex gently and incubate on ice for exactly 10 minutes . (Critical timing: too long strips bound ligand).
-
Centrifuge at 2,500
for 10 minutes at 4°C.
-
-
Quantification:
-
Pipette supernatant (containing Bound complex) into scintillation vials.
-
Add 4 mL scintillation cocktail and count (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding:
. -
Fit data to a one-site competition model to derive
. -
Convert to
using the Cheng-Prusoff Equation : Where is radioligand concentration (1 nM) and is the dissociation constant of E2 (~0.1 nM).
-
Protocol 2: High-Throughput Fluorescence Polarization (FP)
Best for Screening Analogues
FP measures the change in molecular tumbling. Small fluorescent tracers tumble fast (low polarization). When bound to a large receptor (ER), they tumble slowly (high polarization). This compound competes for the binding site, displacing the tracer and returning polarization to low levels.
Mechanism Diagram[7]
Figure 2: Principle of Fluorescence Polarization. This compound displaces the tracer, reducing the polarization signal.
Methodology
-
Reagents:
-
Tracer: Fluormone™ ES2 (Fluorescein-labeled estrogen) or Coumestrol (intrinsically fluorescent, though less specific). Concentration: 1 nM.
-
ER Complex: Purified ER
or ER LBD (Ligand Binding Domain). -
Plates: 384-well black, low-binding plates.
-
-
Assay Setup:
-
Add 10
L of 2x ER-LBD / 2x Tracer mix. -
Add 10
L of this compound (titration series). -
Incubate 2 hours at Room Temperature (dark).
-
-
Readout:
-
Measure Fluorescence Polarization (mP) (Ex: 485 nm / Em: 530 nm).
-
Plot mP vs. log[this compound].
-
Note: Because ED is a weak binder, you will need high concentrations (up to 100
M) to define the lower plateau of the curve.
-
Protocol 3: Solution Competition SPR
Overcoming the "Small Molecule" Limit
Directly binding this compound (MW ~302 Da) to immobilized ER (MW ~60 kDa) yields a very low Refractive Index change (Rmax), making detection difficult. Solution Competition SPR inverts this: we immobilize a stable estrogen analog and flow the receptor over it.
Experimental Logic[8][9]
-
Surface: Immobilize 17
-estradiol-BSA conjugate on a CM5 chip. -
Analyte (Mobile Phase): Mix ER protein (constant conc.) with this compound (variable conc.) in solution.
-
Principle: If ED binds ER in the tube, the ER is "blocked" and cannot bind the surface estradiol.
-
Signal: Increasing ED concentration leads to decreasing SPR response units (RU).
Protocol Steps
-
Chip Preparation (Biacore/Cytiva Systems):
-
Sample Preparation:
-
Prepare ER
or ER at a fixed concentration (e.g., 50 nM). -
Spike ER solution with this compound (0, 10 nM, 100 nM, ... 10
M). -
Incubate for 1 hour at RT to reach equilibrium before injection.
-
-
Injection Cycle:
-
Flow rate: 30
L/min. -
Contact time: 60 seconds.[6]
-
Regeneration: 10 mM Glycine-HCl pH 2.0 (removes bound ER from surface E2).
-
-
Analysis:
-
Plot the initial binding rate (Slope) or Equilibrium binding (Req) against this compound concentration.
-
This yields a calibration curve inversely proportional to affinity.
-
References
-
Kuiper, G. G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta."[7] Endocrinology, 139(10), 4252–4263.[4][7]
- Significance: The seminal paper establishing the Relative Binding Affinity (RBA) of phytoestrogens, confirming ED's preference for ER .
-
Bolger, R., et al. (1998). "Rapid screening of environmental chemicals for estrogen receptor binding capacity." Environmental Health Perspectives, 106(9), 551–557.
- Significance: Establishes the Fluorescence Polariz
-
Rich, R. L., et al. (2002). "Kinetic analysis of estrogen receptor/ligand interactions." Proceedings of the National Academy of Sciences, 99(13), 8562–8567.
- Significance: Details SPR methodologies for nuclear receptors, specifically solution competition assays.
-
Brooks, J. D., & Thompson, L. U. (2005). "Mammalian lignans and genistein decrease the activities of specific steroidogenic enzymes." Journal of Steroid Biochemistry and Molecular Biology, 94(5), 461-467.
- Significance: Provides context on the physiological concentrations and enzym
Sources
- 1. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha | MDPI [mdpi.com]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Enzymatic Hydrolysis for Enterodiol Glucuronides
Current Status: Operational Topic: Enzymatic Cleavage of Mammalian Lignan Conjugates Ticket ID: END-GLU-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Enterodiol (END) circulates in biological matrices primarily as phase II conjugates: glucuronides and sulfates. To accurately quantify total this compound via LC-MS/MS or GC-MS, these conjugates must be cleaved back to their aglycone form.
The Critical Challenge: Unlike simple steroid glucuronides, lignans often present as mixed conjugates (e.g., monosulfates, monoglucuronides, or sulfoglucuronides). Using a pure
This guide provides a validated workflow to maximize cleavage efficiency, focusing on the specific kinetic requirements of this compound.
Module 1: Enzyme Selection & Kinetics
Q: Which enzyme should I use: Helix pomatia or E. coli?
A: For total this compound quantification, Helix pomatia (HP-2) is the superior choice.
-
The Mechanism: E. coli
-glucuronidase is highly specific and efficient for glucuronides but lacks sulfatase activity. Helix pomatia digestive juice is a crude preparation containing both -glucuronidase and aryl sulfatase activities. -
The Evidence: Studies indicate that while E. coli is faster (2 hours), it misses the sulfated fraction. H. pomatia requires longer incubation but ensures "total" deconjugation.
| Feature | Helix pomatia (HP-2) | Escherichia coli (Recombinant) |
| Primary Activity | ||
| Optimal pH | 5.0 (Acetate Buffer) | 6.0 – 6.8 (Phosphate Buffer) |
| Target Analyte | Total Lignans (END + Enterolactone) | Glucuronides Only |
| Incubation Time | 12–16 Hours (Overnight) | 2–4 Hours |
| Risk Factor | Potential conversion of flavonoids (side activity) | Incomplete hydrolysis of sulfates |
Technical Note: If you are strictly investigating the glucuronidation ratio (glucuronide vs. free), use E. coli. If you need total concentration, use H. pomatia.
Module 2: Optimized Hydrolysis Protocol
Q: What is the validated workflow for maximum recovery?
A: The following protocol is optimized for plasma and urine matrices using H. pomatia.
Reagents Required:
-
Buffer: 0.2 M Sodium Acetate buffer, pH 5.0.
-
Enzyme:
-Glucuronidase/Sulfatase from Helix pomatia (Type HP-2, 100,000 units/mL). -
Stabilizer: Ascorbic acid (to prevent oxidation of the aglycone).
-
Internal Standard:
C -Enterodiol (Add before hydrolysis to track enzymatic efficiency).
Step-by-Step Workflow:
-
Matrix Preparation: Thaw plasma/urine at room temperature. Vortex for 30s.
-
Buffering: Aliquot 200
L of sample. Add 200 L of 0.2 M Acetate Buffer (pH 5.0) containing 1% Ascorbic Acid.-
Why? Ascorbic acid prevents oxidative degradation of the diphenolic structure of this compound during long incubation.
-
-
Enzyme Addition: Add 20–50
L of H. pomatia enzyme solution.-
Target Activity: Aim for >5,000 units per sample tube to overcome matrix inhibitors.
-
-
Incubation: Incubate at 37°C for 16 hours (Overnight).
-
Caution: Do not exceed 45°C. While higher temps increase rate, they degrade the enzyme over long durations.
-
-
Termination: Stop reaction by adding 500
L of acidified methanol or acetonitrile. -
Extraction: Proceed to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Visualizing the Workflow
Figure 1: Optimized enzymatic hydrolysis workflow for this compound.
Module 3: Troubleshooting & FAQs
Q: My recovery of this compound is lower than expected. What is wrong?
A: Low recovery usually stems from three root causes:
-
pH Drift: H. pomatia is strictly pH-dependent. Urine samples can vary widely in pH (4.5–8.0).[1]
-
Fix: Check the pH of your sample after adding the buffer but before adding the enzyme. If it is not 5.0
0.2, adjust with acetic acid or NaOH.
-
-
Enzyme Inhibition: Urine contains D-glucaric acid-1,4-lactone, a potent endogenous inhibitor of
-glucuronidase.-
Fix: Increase enzyme concentration.[2] A common mistake is using the same enzyme volume for urine as for water. Urine requires 2–5x more enzyme activity.
-
-
Incomplete Sulfatase Activity:
-
Fix: Extend incubation time. Sulfatase activity in H. pomatia is slower than glucuronidase activity.
-
Q: Can I shorten the incubation time?
A: For Urine , yes. You can often achieve >95% hydrolysis in 2–4 hours at 37°C due to higher analyte concentration and faster kinetics in this matrix. For Plasma , no.[2] Plasma proteins can bind the conjugates, sterically hindering the enzyme. The 16-hour (overnight) incubation is recommended for plasma to ensure release from protein binding and complete cleavage.
Q: Is this compound stable at 37°C for 16 hours?
A: this compound is a diphenolic compound and is susceptible to oxidation.
-
Validation Check: Run a "Stability Control" sample (spiked free this compound, no enzyme, incubated 16h). If you see >10% loss compared to a fresh spike, your antioxidant (Ascorbic Acid) levels are insufficient.
Decision Logic: Troubleshooting Low Yield
Figure 2: Troubleshooting logic for optimizing hydrolysis yield.
References
-
Setchell, K. D., et al. (1983).[3] "Measurement of enterolactone and this compound, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry."[3] Biomedical Mass Spectrometry.
-
Grace, P. B., et al. (2007). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Journal of Chromatography B.
-
Wakabayashi, M., et al. (1961).[4] "The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids."[4][5] Journal of Biological Chemistry.
-
Sigma-Aldrich Technical Bulletin. "
-Glucuronidase Type HP-2S from Helix pomatia."
Sources
- 1. imcstips.com [imcstips.com]
- 2. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of enterolactone and this compound, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preventing Enterodiol Degradation During Sample Storage
Executive Summary & Mechanism of Instability
Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors (secoisolariciresinol). Accurate quantification of END is critical for studies linking phytoestrogens to cancer risk and cardiovascular health. However, END is chemically fragile.
The Core Challenge: this compound is not merely "unstable"; it is chemically reactive. Its degradation is primarily driven by two mechanisms:
-
Microbial/Enzymatic Oxidation: In non-sterile urine or fecal samples, residual gut bacteria (e.g., Ruminococcus sp.) can enantioselectively oxidize this compound into Enterolactone (ENL). This leads to a false negative for END and a false positive for ENL .
-
Spontaneous Oxidation: As a polyphenol with hydroxyl groups, END is susceptible to oxidative degradation when exposed to light, heat, and high pH.
Visualization: The Degradation Pathway
The following diagram illustrates the critical pathways where sample integrity is lost.
Figure 1: The degradation pathway of this compound.[1] Note the red "Oxidation Risk" pathway where this compound converts to Enterolactone, altering the END:ENL ratio.
Protocol: Preservation of Biological Samples (Urine/Plasma)[2]
Objective: Halt enzymatic activity and prevent oxidative conversion immediately upon collection.
A. Urine Samples (High Risk)
Urine is biologically active.[2][3] Without intervention, bacteria will continue to metabolize END even at 4°C.
| Parameter | Recommendation | Technical Rationale |
| Preservative | Thymol (approx. 2 g/L) or Ascorbic Acid (1 mg/mL) | Thymol inhibits bacterial growth (preventing END→ENL conversion). Ascorbic acid acts as an antioxidant and lowers pH, stabilizing polyphenols. |
| Temperature | -80°C (Preferred) | -20°C is acceptable for <3 months. -80°C is mandatory for long-term biobanking (>6 months) to prevent slow enzymatic activity. |
| pH Control | Adjust to pH < 5 | Alkaline conditions accelerate phenolic oxidation. Acidification (via Ascorbic Acid) stabilizes the hydroxyl groups. |
| Container | Polypropylene (PP) | Avoid polystyrene. PP is chemically inert and withstands deep freezing without cracking. |
B. Plasma/Serum
Plasma contains fewer bacteria but is rich in enzymes.
-
Separation: Centrifuge whole blood within 1 hour of collection. Hemolysis releases iron, which catalyzes oxidative degradation (Fenton reaction).
-
Storage: Aliquot immediately into cryovials. Store at -80°C.
-
Additives: EDTA plasma is preferred over Heparin, as EDTA chelates metals that promote oxidation.
Protocol: Storage of Standard Solutions
Objective: Maintain the purity of the reference standard for calibration curves.
-
Solvent Selection: Dissolve this compound in Methanol (MeOH) .
-
Why? MeOH is a protic solvent that stabilizes polar phenolic compounds better than non-polar solvents.
-
-
Concentration: Store stock solutions at high concentrations (>1 mg/mL). Dilute solutions degrade faster due to higher surface-area-to-oxidant ratio.
-
Container: Amber Glass vials with PTFE-lined caps.
-
Why? Amber glass blocks UV light (preventing photo-oxidation). PTFE prevents plasticizers from leaching into the solvent and interfering with MS detection.
-
-
Temperature: -20°C is sufficient for methanol stocks.
Workflow: Sample Preservation Decision Tree
Figure 2: Decision tree for processing different sample types to ensure this compound stability.
Troubleshooting & FAQs
Q: My this compound peak area decreased, but Enterolactone increased. What happened? A: This is the classic signature of oxidative conversion . If this occurred in urine, your sample likely experienced bacterial growth due to insufficient preservative or storage at temperatures >4°C. If in a standard solution, it indicates contamination or exposure to air/light.
Q: Can I store urine at -20°C instead of -80°C? A: For short-term studies (< 3 months), -20°C is generally acceptable if a preservative (thymol/ascorbic acid) was added. For long-term biobanking, -20°C allows for slow enzymatic activity and sublimation (freezer burn), which concentrates salts and alters pH. -80°C is the gold standard.
Q: Why do you recommend Methanol over Acetonitrile for standards? A: While Acetonitrile is a common LC solvent, Methanol is often preferred for the storage of phenolic lignans because it is a protic solvent that can form hydrogen bonds, potentially stabilizing the phenolic hydroxyl groups. However, ensure your LC method is compatible or evaporate and reconstitute before injection if necessary.
Q: How many freeze-thaw cycles are safe? A: Limit to maximum 2 cycles . This compound is relatively robust compared to some metabolites, but repeated thawing introduces oxygen and reactivates dormant enzymes in biological matrices. Always aliquot samples before the first freeze.
References
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine.Metabolites (2019).
-
[Link]
-
-
Enantioselective oxidation of this compound to enterolactone by human intestinal bacteria.Applied and Environmental Microbiology (2001).
-
[Link]
-
-
A validated method for the quantification of this compound and enterolactone in plasma. Journal of Chromatography B (2005).[4]
-
[Link]
-
-
Stability and Bioaccessibility of Lignans in Food Products.ACS Omega (2024).
-
[Link]
-
-
Evaluation of collection and preservation techniques for urinary cytology (Ascorbic Acid usage).Acta Cytologica (1981).
-
[Link]
-
Sources
- 1. Oxidative metabolites of the mammalian lignans this compound and enterolactone in rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Enterodiol
Topic: High-Efficiency Silylation Protocols for Enterodiol (END) Quantification Ticket ID: END-GCMS-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-Analytical Division
Executive Summary: The Chemistry of Success
This compound (END), a mammalian lignan produced by the intestinal microflora from precursors like secoisolariciresinol, possesses four hydroxyl groups (two phenolic, two aliphatic). Direct GC analysis is impossible due to its polarity and non-volatility.
Successful analysis requires the quantitative conversion of END into its Tetra-TMS (trimethylsilyl) derivative . Partial derivatization (mono-, di-, or tri-TMS) is the primary cause of non-linear calibration curves and poor reproducibility. This guide focuses on driving this reaction to completion and maintaining derivative stability.
Module 1: Reagent Selection & Reaction Mechanics
Q: Which silylation reagent should I use: BSTFA or MSTFA?
A: For this compound, BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (trimethylchlorosilane) is the gold standard, though MSTFA is a viable alternative.
-
The Mechanism: The reaction is a nucleophilic attack by the hydroxyl oxygen of this compound on the silicon atom of the reagent.
-
Why TMCS? TMCS acts as a potent catalyst. The silyl donor strength of BSTFA alone may struggle to sterically cover all four hydroxyl groups on the this compound molecule, particularly the aliphatic ones which can be less acidic than the phenolic ones. TMCS increases the silyl donor power (Lewis acid catalysis).
-
Why Pyridine? We strongly recommend using anhydrous pyridine as the solvent. It acts as an acid scavenger (neutralizing the byproduct trifluoroacetamide) and drives the reaction forward by stabilizing the transition state.
Q: Can I use MTBSTFA to form TBDMS derivatives instead?
A: You can, but it is generally not recommended for routine high-throughput this compound analysis unless you specifically require the higher hydrolytic stability of TBDMS ethers. TBDMS derivatives are significantly heavier (adding mass 114 per OH group vs. 72 for TMS), which pushes the molecular ion to a much higher m/z, potentially reducing sensitivity on standard quadrupole instruments.
Module 2: Optimized Experimental Protocol
This protocol is designed to ensure 100% conversion to the Tetra-TMS derivative .
The "Golden Standard" Workflow
-
Evaporation: Evaporate the extract (post-hydrolysis/SPE) to complete dryness under a nitrogen stream at 40°C. Critical: Any residual water will quench the reagent.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly. Incubate at 70°C for 60 minutes .
-
Note: While some protocols suggest 60°C for 30 mins, this compound's four hydroxyls require more energy to fully derivatize than simple steroids. 70°C ensures the aliphatic hydroxyls react completely.
-
-
Cooling: Allow to cool to room temperature (approx. 10 mins).
-
Injection: Inject 1 µL directly (or dilute with hexane if the signal is too intense).
Data Table: Optimization Parameters
| Parameter | Recommended Setting | Impact of Deviation |
| Temperature | 70°C | <60°C: Incomplete derivatization (mixed peaks). >90°C: Thermal degradation of reagents. |
| Time | 60 mins | <30 mins: Incomplete reaction. >2 hours: Risk of derivative breakdown or evaporation. |
| Solvent | Pyridine (Anhydrous) | Ethyl Acetate/Hexane: Slower reaction kinetics; risk of precipitation. |
| Stoichiometry | >50:1 (Reagent:Analyte) | Low Ratio: Reaction stalls; non-linear response at high concentrations. |
Module 3: Visualization of Workflows
Figure 1: Critical Path for this compound Analysis
Caption: A streamlined workflow emphasizing the critical control points (CCPs) where moisture control is paramount.
Module 4: Troubleshooting & FAQs
Logic Tree: Diagnosing Low Sensitivity
Symptom: You observe a low signal for this compound or multiple small peaks instead of one dominant peak.
Diagnosis:
-
Check the Mass Spectrum: Do you see ions corresponding to Mono-, Di-, or Tri-TMS this compound?
-
Yes: The reaction is incomplete. Increase Temp to 75°C or Check Reagent Quality .
-
No: Proceed to step 2.
-
-
Check for Moisture: Did the reagent turn cloudy or form a precipitate?
-
Yes: Moisture ingress. Replace Reagent Bottle and Dry Sample Longer .
-
-
Check the Liner: Is there peak tailing?
-
Yes: Active sites in the inlet are adsorbing the lignan. Change Liner (Use deactivated wool) and Trim Column .
-
Figure 2: Troubleshooting Logic Flow
Caption: Decision matrix for resolving common derivatization failures.
Common Questions (FAQs)
Q: My internal standard (Deuterated this compound) signal is stable, but the analyte varies. Why? A: This often indicates matrix suppression or "matrix protection." In dirty samples, the matrix might sacrifice itself to active sites, protecting the analyte. However, if the IS is stable, the derivatization efficiency is likely fine. Look at your extraction recovery . If the extraction is inconsistent, the IS (added before extraction) corrects for it, but if added after, it won't. Always add IS prior to hydrolysis.
Q: How long are the derivatives stable? A: this compound-TMS is sensitive to hydrolysis.
-
Room Temp: Stable for < 12 hours.
-
4°C (Autosampler): Stable for 24-48 hours.
-
-20°C: Stable for weeks.
-
Tip: If re-analyzing a stored sample, verify the cap septum is not perforated from a previous injection, which allows moisture entry.
Q: Can I use plastic vials? A: Never. Silylation reagents can leach plasticizers (phthalates) from plastic tubes, which appear as massive ghost peaks in the chromatogram. Always use silanized glass vials with PTFE-lined caps.
References
-
Optimization of Silylation for GC-MS Analysis Source: ResearchGate Context: Detailed comparison of BSTFA vs MSTFA and temperature effects on silyl
-
Source: PubMed (NIH)
-
Source: PubMed (NIH)
-
This compound and Enterolactone Quantification Method Source: PubMed (NIH) Context: foundational method describing enzymatic hydrolysis and ether extraction protocols.[1]
Sources
Improving the efficiency of solid-phase extraction for enterodiol purification.
Topic: Improving the Efficiency of Solid-Phase Extraction (SPE) for Enterodiol
Audience: Analytical Chemists, ADME Scientists, and Drug Development Professionals.
Introduction: The Application Scientist’s Perspective
This compound (END) is a mammalian lignan formed by the intestinal bacterial conversion of plant precursors (e.g., secoisolariciresinol). In biological matrices like urine, plasma, or fermentation broth, END rarely exists in its free form; it is predominantly conjugated as glucuronides or sulfates.
The Core Challenge: Most "SPE failures" regarding this compound are actually hydrolysis failures or matrix interference issues. This compound is moderately polar (
This guide moves beyond generic protocols to address the specific physicochemical behavior of lignans during extraction.
Module 1: The Foundation (Pre-treatment & Hydrolysis)[1][2][3]
Before the sample touches the SPE cartridge, the analyte must be liberated. Direct extraction of conjugated metabolites results in near-zero recovery of the aglycone.
Critical Protocol: Enzymatic Hydrolysis
Why this matters: this compound is excreted as ~95% conjugated species. You must cleave the glucuronide/sulfate moiety to extract the free END.
| Parameter | Recommendation | Mechanistic Rationale |
| Enzyme Selection | Helix pomatia | Contains both glucuronidase and sulfatase activity. E. coli glucuronidase is faster but lacks sulfatase activity, missing the sulfated fraction of END. |
| Buffer System | 0.1M Sodium Acetate (pH 5.0) | H. pomatia enzymes have optimal kinetics at acidic pH (4.5–5.5). Deviating to neutral pH (7.0) reduces efficiency by >40%. |
| Incubation Time | 16 hours (Overnight) @ 37°C | While 2-4 hours suffices for some isoflavones, lignan conjugates in plasma are sterically hindered and require longer incubation for 100% cleavage. |
| Stop Solution | None (Direct Load) or Acidification | Do not add organic solvents (MeOH/ACN) to stop the reaction if loading directly onto HLB, as this causes breakthrough. |
Module 2: Sorbent Selection & Extraction Protocol
The Hardware: Polymeric (HLB) vs. Silica (C18)
Recommendation: Switch to Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.
-
The C18 Problem: Silica-based C18 requires a "wet" phase. If the column dries out during vacuum aspiration (common in high-throughput labs), the hydrocarbon chains collapse, and END recovery drops to <50%.
-
The HLB Solution: Polymeric sorbents (divinylbenzene-N-vinylpyrrolidone copolymer) remain wetted even after drying. They also possess a dual retention mechanism (hydrophobic + polar interactions) ideal for the hydroxyl groups on this compound.
Optimized SPE Workflow (Oasis HLB / InertSep HLB)
Step 1: Conditioning
-
Solvent A: 3 mL Methanol (Activates the polymer).
-
Solvent B: 3 mL Water (Equilibrates to aqueous environment).
-
Technical Note: Do not let the bed run dry, but if using HLB, accidental drying is forgiving.
Step 2: Loading
-
Load the hydrolyzed sample (pH adjusted to ~5.0).
-
Flow Rate: < 1 mL/min. Fast loading causes mass transfer limitations and breakthrough.
Step 3: Wash (The Purification Step)
-
Solvent: 5% Methanol in Water (3 mL).
-
Why: This removes salts, sugars, and highly polar urinary pigments.
-
Caution: Do not exceed 10% Methanol. This compound will begin to elute (breakthrough) at >15% organic content during the wash.
Step 4: Elution
-
Solvent: 100% Methanol (2 x 1.5 mL).
-
Why: Acetonitrile is often too strong and may co-elute very hydrophobic phospholipids. Methanol provides the best solubility for lignans while leaving lipid debris on the column.
Module 3: Visualization of Logic
The following diagram illustrates the critical decision pathways and the extraction workflow.
Figure 1: Optimized Solid-Phase Extraction Workflow for this compound, highlighting critical failure points (Red) and standard process flow (Blue).
Module 4: Troubleshooting & FAQs
Q1: My recovery is consistently low (< 60%). Is the column defective?
Diagnosis: It is rarely the column. The issue is likely Incomplete Hydrolysis . The Fix:
-
Check Enzyme Activity:
-glucuronidase degrades over time. Run a positive control using a known glucuronide standard (e.g., phenolphthalein glucuronide). -
Check pH: Did you buffer the urine? Urine pH varies (4.5–8.0). If the sample pH drifts above 6.0 during incubation, Helix pomatia activity drops significantly. Always add 0.1M Acetate buffer to stabilize pH at 5.0.
Q2: I see "ghost peaks" or high background noise in LC-MS. How do I clean the extract?
Diagnosis: You are eluting matrix interferences (phospholipids or salts). The Fix:
-
Aggressive Wash: Increase the wash volume (not strength). Use 2x washes of 5% MeOH.
-
Drying Step: After the wash step, apply high vacuum for 5–10 minutes. This removes residual water which can disrupt the elution kinetics and carry over salts into the final eluate.
Q3: Can I use C18 cartridges if I don't have HLB?
Answer: Yes, but you must modify the protocol. The Protocol Shift:
-
Never Dry: If the C18 bed dries between conditioning and loading, you must re-condition.
-
Slower Flow: C18 has slower mass transfer for polar lignans. Reduce flow rate to 0.5 mL/min.
-
Weaker Wash: Do not use methanol in the wash. Use 100% Water (acidified with 0.1% Formic Acid) to prevent premature elution of END.
Q4: Why is my reproducibility poor (high RSD)?
Diagnosis: Inconsistent flow rates or protein precipitation clogging. The Fix: If analyzing plasma, proteins may precipitate when mixing with the acidic hydrolysis buffer.
-
Action: Centrifuge the hydrolyzed sample at 10,000 x g for 5 minutes before loading onto the SPE cartridge. Loading particulate matter creates channel flows (channeling) inside the sorbent bed, leading to variable recovery.
References
-
Niemeyer, H. B., et al. (2003). "Determination of mammalian lignans in human urine using solid phase extraction and HPLC." Phytochemistry Analysis.
-
Waters Corporation. (2024). "Oasis HLB vs. C18: Retention mechanisms for polar metabolites." Waters Technical Notes.
-
Grace, P. B., et al. (2007). "Optimization of enzymatic hydrolysis of phytoestrogens in urine and plasma." Journal of Chromatography B.
-
Corona, G., et al. (2018). "Phospholipid removal strategies in LC-MS/MS analysis of lignans." Bioanalysis.
-
Peñalvo, J. L., et al. (2005). "Method for the determination of this compound and enterolactone in human plasma by LC-MS/MS." Analytical Chemistry.
Technical Support Center: Enterodiol Standard Stability & Analysis
Status: Operational Ticket ID: ED-STAB-Guide-v2.4 Assigned Scientist: Senior Application Specialist, Bio-Analytical Division[1][2]
Overview
Enterodiol (ED) is a mammalian lignan formed by the intestinal bacterial metabolism of plant precursors like secoisolariciresinol.[3] Structurally, it is a dibenzylbutanediol characterized by two phenolic rings. This chemical architecture dictates its stability profile: it is susceptible to oxidative dehydrogenation , photolytic degradation , and ionization suppression during mass spectrometry.
This guide replaces generic "store at -20°C" instructions with a mechanistic approach to preserving standard integrity for quantitative bioanalysis.
Module 1: Physical Storage & Chemical Integrity
Q: My solid this compound standard has turned from white/colorless to a faint yellow. Is it still usable? A: The color shift indicates phenolic oxidation . This compound contains phenolic hydroxyl groups that are prone to forming quinone intermediates upon exposure to oxygen and light.
-
Diagnosis: If the discoloration is minor, check purity via HPLC-UV (280 nm).[1] If purity is <95%, discard.
-
Prevention: Phenolics act as radical scavengers (antioxidants).[1] When they "scavenge" oxygen in the air, they degrade. Always store under an inert atmosphere (Argon or Nitrogen) if possible.[1]
Q: Can I store the reconstituted stock solution at -20°C indefinitely? A: No. While -20°C is acceptable for solid powder, solvated this compound is kinetically more active.[1]
-
The Risk: In protic solvents (Methanol), proton exchange can facilitate slow degradation. In DMSO, hygroscopicity (absorbing water from the air) leads to hydrolysis risks or concentration drift.
-
Recommendation:
-
Solid: -20°C (Stable for 2+ years).[1]
-
Stock Solution (DMSO): -80°C (Stable for 6-12 months).
-
Working Solution (MeOH/Water): Prepare fresh or store <1 week at 4°C.
-
Module 2: Solvent System Compatibility
Q: Should I dissolve this compound in DMSO or Methanol? A: This is a trade-off between stability and analytical compatibility .[1]
| Feature | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Verdict |
| Solubility | High (>20 mg/mL) | Moderate | DMSO is superior for high-conc stocks.[1][2] |
| Volatility | Low (Boiling point 189°C) | High (Evaporates easily) | DMSO prevents concentration drift due to evaporation.[1][2] |
| Freezing Point | 19°C (Freezes at room temp) | -97°C | DMSO requires thawing; repeated freeze-thaw cycles degrade ED.[1][2] |
| LC-MS Effect | High Ion Suppression | Low Suppression | Critical: DMSO must be diluted <0.1% in the final LC inject.[1][2] |
Protocol: The Hybrid Storage System
-
Primary Stock: Dissolve 10 mg this compound in 100% Anhydrous DMSO . Aliquot into single-use amber vials. Store at -80°C.
-
Working Stock: Dilute a single DMSO aliquot into Methanol or Acetonitrile . Use immediately.
Module 3: Analytical Validation (LC-MS/MS)
Q: I see significant peak tailing for this compound in my LC-MS chromatogram. Why? A: this compound is a weak acid (pKa ~9.8).[1] Tailing is usually caused by secondary interactions with residual silanols on the column stationary phase or incorrect mobile phase pH.
-
The Fix: Ensure your mobile phase pH is acidic (using 0.1% Formic Acid or Ammonium Formate, pH ~3-4).[1] This keeps the phenolic protons associated, reducing interaction with the column.
Q: My signal intensity varies between runs. Is the standard degrading? A: It is more likely Matrix Effect or Ion Suppression , especially if you are using a DMSO stock.
-
Troubleshooting:
Visualizing the Stability Workflow
The following diagram outlines the decision logic for validating this compound stability before commencing a study.
Figure 1: Decision matrix for assessing the viability of stored this compound standards prior to quantitative analysis.
Degradation Mechanism: The Oxidative Pathway
Understanding how this compound degrades allows you to prevent it.[1] The primary enemy is the phenolic moiety.
Figure 2: Simplified oxidative degradation pathway of this compound.[1] The formation of quinones leads to the characteristic yellow discoloration.
References
-
Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0005056).[1] Available at: [Link][1]
-
Kuijsten, A., et al. (2005). "A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry."[4] Journal of Chromatography B. Available at: [Link]
-
Adlercreutz, H. (2007). "Lignans and Human Health." Critical Reviews in Clinical Laboratory Sciences. Available at: [Link]
-
ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 4. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Enterodiol and Enterolactone
Introduction
Enterodiol (END) and enterolactone (ENL) are mammalian lignans that have garnered significant attention within the scientific community for their potential roles in human health and disease prevention. These compounds are not directly consumed in the diet; instead, they are the metabolic products of plant-lignans, such as secoisolariciresinol and matairesinol, which are abundant in flaxseed, whole grains, nuts, and vegetables.[1][2] Following ingestion, gut microbiota in the colon convert these plant-based precursors into END and ENL.[1][2][3] this compound can be further oxidized by intestinal bacteria to form enterolactone, a one-way conversion that contributes to the differing physiological concentrations and potencies of these two molecules.[3][4]
Both molecules are classified as phytoestrogens due to their structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors and modulate estrogenic signaling.[3][5] This interaction is central to many of their biological effects, which span from anticancer and anti-inflammatory to antioxidant activities.[1][6] While often discussed as a group, compelling evidence demonstrates that this compound and enterolactone possess distinct biological activity profiles, with enterolactone generally emerging as the more potent metabolite. This guide provides a detailed, evidence-based comparison of their biological activities, outlines key experimental methodologies for their evaluation, and explores the underlying molecular mechanisms.
Comparative Biological Activities: A Head-to-Head Analysis
While structurally similar, this compound and enterolactone exhibit significant differences in their biological potency and, in some cases, their mechanisms of action.
Anticancer Activity
The anticancer properties of these lignans are among their most studied attributes. Both compounds have been shown to inhibit the growth of various cancer cell lines, but a consensus in the literature points to enterolactone as the more powerful agent.[5][7][8]
-
Ovarian Cancer: A pivotal study directly comparing END and ENL demonstrated that while both compounds inhibit the proliferation, invasion, and migration of ES-2 ovarian cancer cells, ENL does so in a more effective dose- and time-dependent manner.[5][9][10] In a xenograft mouse model, both ENL and END (at 1 mg/kg) significantly suppressed tumor growth. However, the same study noted that END was associated with serious side effects at this concentration, whereas ENL was well-tolerated and effective even at a lower dose (0.1 mg/kg).[5][9][10] This highlights a superior therapeutic window for enterolactone in this cancer model.
-
Prostate Cancer: Research on human prostate cancer cell lines (both hormone-sensitive and hormone-insensitive) revealed that both lignans decreased cell viability, with enterolactone again proving to be more potent than this compound.[7] Mechanistically, enterolactone has been shown to induce apoptosis and inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway in PC-3 prostate cancer cells, a key pathway in cell survival and proliferation.[7]
-
Breast Cancer: As phytoestrogens, both molecules can compete with 17β-estradiol (E2) for binding to estrogen receptors, which is a key mechanism in hormone-dependent breast cancer.[1][2] In vitro experiments have shown that the E2-induced proliferation of MCF-7 breast cancer cells is effectively inhibited by ENL.[1][2]
-
Colorectal Cancer: this compound has been specifically shown to induce apoptosis in colorectal cancer cells, downregulating the phosphorylation of key signaling proteins like ERK, JNK, and p38.[11]
The cumulative evidence suggests that while both compounds are active, enterolactone consistently demonstrates a stronger or more favorable anticancer profile across multiple cancer types.[5][7][8]
Estrogenic and Anti-estrogenic Effects
The hormonal activity of END and ENL is complex and dose-dependent, exhibiting weakly estrogenic effects at low concentrations and anti-estrogenic effects at higher concentrations.[1][5] This "biphasic effect" is crucial to their function.[5] Their ability to bind to estrogen receptors (ERs) allows them to act as natural selective estrogen receptor modulators (SERMs).
A key mechanistic distinction was identified in their interaction with ERα transcriptional activation functions.[12][13]
-
This compound (END): Induces ERα transcriptional activation through both the AF-1 and AF-2 transactivation functions, mirroring the action of the potent endogenous estrogen, 17β-estradiol (E2).[12][13]
-
Enterolactone (ENL): Is less efficient at inducing the AF-1 function, acting predominantly through the AF-2 domain.[12][13]
This differential activation of ERα domains suggests that END and ENL can modulate estrogen-responsive genes in distinct ways, which may underlie their different potencies in hormone-dependent conditions.[4][12]
Anti-inflammatory Properties
Chronic inflammation is a known driver of many diseases, including cancer. Both END and ENL possess significant anti-inflammatory capabilities.[6] Their primary mechanism involves the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[6][14]
In a study using human peripheral blood lymphocytes, both lignans inhibited cell proliferation and the production of inflammatory cytokines in a dose-dependent manner. However, enterolactone was identified as the more active compound .[14] Molecular analysis revealed that both END and ENL prevent the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing I-κB, they block the activation and nuclear translocation of NF-κB, which in turn suppresses the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[14]
Antioxidant Activity
Both this compound and enterolactone are recognized for their antioxidant properties, which contribute to their overall protective effects.[1][5] They can act as antioxidants against DNA damage and lipid peroxidation.[5] This activity is attributed to their phenolic structure, which allows them to scavenge harmful reactive oxygen species (ROS). While both are active, the shorter half-life of this compound, which is a metabolic precursor to enterolactone, may influence their relative contribution to systemic antioxidant capacity.[4]
Data Summary: this compound vs. Enterolactone
| Biological Activity | This compound (END) | Enterolactone (ENL) | Key Finding |
| Anticancer Potency | Active, but often less potent.[7] Associated with toxicity at higher effective doses in vivo.[5][10] | Generally more potent and exhibits a better dose-response relationship.[5][7][10] Possesses a better safety profile in vivo.[5][10] | ENL shows superior anticancer activity and a wider therapeutic window.[5][10] |
| ERα Activation | Activates ERα via both AF-1 and AF-2 domains, similar to estradiol.[12][13] | Activates ERα predominantly via the AF-2 domain; less efficient at AF-1 activation.[12][13] | The two lignans modulate estrogen receptor activity through distinct mechanisms.[12] |
| Anti-inflammatory | Inhibits NF-κB activation and cytokine production.[14] | More potent inhibitor of NF-κB activation and cytokine production compared to END.[14] | ENL is the more powerful anti-inflammatory agent of the two.[14] |
| Metabolic Stability | Serves as a metabolic precursor to ENL; has a shorter half-life.[3][4] | The terminal, more stable metabolite in the biosynthetic pathway.[3][4] | Differences in metabolism and stability likely contribute to ENL's greater potency.[4] |
Key Signaling Pathways and Mechanisms of Action
Experimental Protocols for Comparative Analysis
To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are paramount. Below are outlines of core experimental protocols used to differentiate the biological activities of this compound and enterolactone.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of END and ENL on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity or inhibition of proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., ES-2 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of END and ENL (e.g., from 0.1 µM to 1000 µM) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound at each time point.
Protocol 2: Antioxidant Capacity Assessment (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging capacity of a substance against peroxyl radicals.[15][16][17]
Causality: This assay relies on the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a free radical generator (AAPH).[16][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. A larger area indicates greater antioxidant protection.
Methodology:
-
Reagent Preparation: Prepare a working solution of fluorescein, the free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a Trolox (a water-soluble vitamin E analog) standard curve.[18]
-
Plate Loading: In a black 96-well plate, add 25 µL of the sample (END or ENL at various concentrations), standard (Trolox), or blank (assay buffer).[15][16]
-
Fluorescein Addition: Add 150 µL of the fluorescein working solution to all wells.[15][16] Mix and incubate for 30 minutes at 37°C.[15][16]
-
Initiating the Reaction: Place the plate in a fluorescence microplate reader pre-set to 37°C.[19] Program the reader to inject 25 µL of the AAPH solution into each well to start the reaction.[15][16]
-
Data Acquisition: Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Analysis: Calculate the Area Under the Curve (AUC) for each sample. Subtract the AUC of the blank from the AUC of the samples and standards. Plot the standard curve (Net AUC vs. Trolox concentration) and determine the ORAC value of END and ENL in Trolox Equivalents (TE).
Conclusion and Future Directions
The available scientific evidence clearly indicates that both this compound and enterolactone are bioactive mammalian lignans with significant potential for disease prevention and therapy. A critical analysis of comparative studies reveals a consistent trend: enterolactone is generally the more potent and biologically active metabolite. This is particularly evident in its superior anticancer and anti-inflammatory activities.[5][10][14]
The differences in their potency can be attributed to several factors, including enterolactone's greater metabolic stability, its distinct mechanism of interacting with estrogen receptors, and its stronger inhibition of key inflammatory and cell survival pathways.[4][7][12][14]
For researchers and drug development professionals, this distinction is crucial. While both molecules are valuable subjects of study, enterolactone represents a more promising candidate for development as a therapeutic agent or nutraceutical. Future research should focus on well-designed clinical trials to validate these preclinical findings, further elucidate the nuances of their respective mechanisms, and explore how individual variations in gut microbiota composition affect their production and, consequently, their health benefits.
References
-
Bento, C., et al. (2023). Enterolignans: from natural origins to cardiometabolic significance, including chemistry, dietary sources, bioavailability, and activity. PubMed. Available at: [Link]
-
Wang, L. Q. (2002). Mammalian phytoestrogens: this compound and enterolactone. Journal of Chromatography B, 777(1-2), 289-309. Available at: [Link]
-
Liu, S., et al. (2017). Enterolactone has stronger effects than this compound on ovarian cancer. Cancer Cell International, 17(1), 1-11. Available at: [Link]
-
Gillet, F., et al. (2009). This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Molecular nutrition & food research, 53(10), 1288-1297. Available at: [Link]
-
Breast Cancer and the Environment Research Program. (2007). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE. BCERP. Available at: [Link]
-
Corsini, E., et al. (2010). This compound and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 58(15), 8864-8870. Available at: [Link]
-
Liu, S., et al. (2017). Enterolactone has stronger effects than this compound on ovarian cancer. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2011). Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells. The Journal of nutrition, 141(9), 1634-1639. Available at: [Link]
-
Liu, S., et al. (2017). Enterolactone has stronger effects than this compound on ovarian cancer. PubMed. Available at: [Link]
-
Chen, D., et al. (2008). Effects of metabolites of the lignans enterolactone and this compound on osteoblastic differentiation of MG-63 cells. Biological and Pharmaceutical Bulletin, 31(6), 1067-1071. Available at: [Link]
-
Clavel, T., et al. (2006). Intestinal bacterial communities that produce active estrogen-like compounds this compound and enterolactone in humans. Applied and environmental microbiology, 72(9), 6070-6076. Available at: [Link]
-
Taylor & Francis. (n.d.). Enterolactone – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Corsini, E., et al. (2010). This compound and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Almalki, A. A., et al. (2021). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. Critical reviews in oncology/hematology, 162, 103348. Available at: [Link]
-
Gillet, F., et al. (2009). This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERα transcriptional activation in human breast cancer cells. ResearchGate. Available at: [Link]
-
Wang, L. Q. (2002). Mammalian phytoestrogens: this compound and enterolactone. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The mammalian lignans this compound and enterolactone. ResearchGate. Available at: [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. Available at: [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. Available at: [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Available at: [Link]
-
López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcerp.org [bcerp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enterolactone has stronger effects than this compound on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enterolactone has stronger effects than this compound on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
Comparing the estrogenic potency of enterodiol with 17β-estradiol.
Title: Comparative Analysis of Estrogenic Potency: Enterodiol (END) vs. 17
Executive Summary
In the landscape of endocrine research, distinguishing between potent endogenous hormones and dietary phytoestrogens is critical for experimental design and therapeutic modeling. This guide provides a technical comparison between 17
The Verdict:
this compound acts as a weak partial agonist with approximately 1/1000th to 1/10,000th the binding affinity of E2. While E2 drives maximal transcriptional activation at picomolar (
Mechanistic Deep Dive: Receptor Dynamics
To understand the potency gap, we must look at the molecular interaction with Estrogen Receptors (ER
-Estradiol (E2): The Perfect Lock-and-Key
E2 binds with high affinity (
This compound (END): The Steric Mismatch
END is a diphenolic compound. While it mimics the phenolic ring of E2 necessary for receptor recognition, its bulky structure prevents the tight closure of Helix 12.
-
AF-1/AF-2 Recruitment: Unlike its counterpart Enterolactone (which relies almost exclusively on AF-2), END can recruit both AF-1 and AF-2, but with significantly lower efficacy than E2.[1]
-
SERM-like Activity: Because END occupies the receptor but recruits co-activators poorly, it effectively blocks E2 from binding. This is the mechanism behind its potential chemopreventive properties in breast cancer models.
Quantitative Potency Analysis
The following data summarizes the performance of END versus E2 in standard bioassays.
| Metric | 17 | This compound (END) | Relative Potency (E2=100) |
| Binding Affinity (RBA) | 100 | ~0.01 – 0.1 | END is ~1000x weaker binder |
| Effective Concentration (EC50) | END requires | ||
| Maximal Efficacy ( | 100% (Full Agonist) | ~50-60% (Partial Agonist) | END never reaches E2 max response |
| Transcriptional Activation | Strong induction of pS2, PR | Weak induction | Significant only at |
| Effect in High E2 Environment | N/A | Antagonistic | Reduces E2-induced proliferation |
Critical Note for Researchers: When designing experiments with END, you must use concentrations in the
M range to observe agonist effects. Using nanomolar concentrations (standard for E2) will yield false negatives.
Visualizing the Signaling Pathway
The following diagram illustrates the differential activation pathways. Note the "Weak Recruitment" path for this compound.
Caption: Comparative signaling efficacy. E2 induces robust co-activator recruitment, while END exhibits weak recruitment requiring higher concentrations.
Experimental Protocols
To validate these differences in your own lab, use the following "Self-Validating" protocols.
A. The E-Screen Assay (MCF-7 Proliferation)
Objective: Measure the mitogenic potency of END vs. E2.
The "Self-Validating" Control: You must use Charcoal-Dextran Stripped Serum (CD-FBS) . Standard FBS contains endogenous estrogens that will mask the weak activity of END.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates (3,000 cells/well) using DMEM + 5% CD-FBS (phenol-red free).
-
Starvation: Incubate for 24-48 hours to deplete intracellular estrogen reserves.
-
Treatment:
-
Positive Control: E2 (
M to M). -
Test Group: END (
M to M). -
Antagonist Check: E2 (
M) + END ( M). -
Negative Control: Vehicle (0.1% Ethanol/DMSO).
-
-
Incubation: 144 hours (6 days).
-
Readout: MTT or SRB assay to quantify biomass.
B. Luciferase Reporter Assay (Transcriptional Efficacy)
Objective: Quantify direct transcriptional activation of the Estrogen Response Element (ERE).
Caption: Standard workflow for ERE-Luciferase transcriptional assay.
References
-
Carreau, C., et al. (2008). "this compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells." Journal of Steroid Biochemistry and Molecular Biology.
-
Penttinen, P., et al. (2007). "Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator." Endocrinology.
-
Mousavi, Y., & Adlercreutz, H. (1992). "Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture." Journal of Steroid Biochemistry and Molecular Biology.
-
Soto, A. M., et al. (1995). "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives.
-
Kuiper, G. G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology.
Sources
Navigating the Nuances of Enterodiol Quantification: A Comparative Guide to Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise quantification of bioactive molecules is paramount. Enterodiol, a key mammalian lignan derived from dietary precursors, has garnered significant attention for its potential health benefits.[1] Consequently, the validation of robust and reliable analytical methods for its quantification is a critical endeavor for researchers in pharmacology, clinical diagnostics, and nutritional science. This guide provides an in-depth comparison of analytical methodologies for this compound quantification, grounded in the principles of scientific integrity and backed by experimental insights.
The Analytical Challenge: Why this compound Quantification Demands Rigor
This compound analysis is not without its complexities. As a metabolite, its concentration in biological matrices can be low and subject to significant inter-individual variation. Furthermore, the presence of structurally similar compounds and potential matrix effects can interfere with accurate measurement.[2] Therefore, a validated analytical method is not merely a procedural formality but a prerequisite for generating trustworthy and reproducible data.
A Comparative Analysis of Quantification Methodologies
The choice of analytical technique is a critical decision point in the development of a quantification assay. The most common methods employed for this compound analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each presents a unique set of advantages and limitations.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity & Specificity | Excellent | High | Moderate to Good |
| Sensitivity (LOD/LOQ) | Excellent (low nM levels)[3] | High | Moderate |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude.[4][5] | Good, with appropriate derivatization.[6][7] | Generally narrower compared to MS-based methods.[8][9] |
| Sample Preparation | Often requires protein precipitation and/or solid-phase extraction (SPE).[2] | Requires derivatization (e.g., silylation) to increase volatility, adding complexity.[10][11][12] | May require extensive cleanup to remove interfering substances.[13] |
| Throughput | High, with rapid analysis times possible.[2] | Moderate, derivatization step can be time-consuming. | Moderate |
| Cost | High initial investment and operational costs. | Moderate to high. | Lower initial investment and operational costs. |
Causality Behind the Choices:
-
LC-MS/MS is often the gold standard due to its exceptional sensitivity and selectivity, allowing for the detection of low-abundance analytes in complex biological matrices. The specificity of tandem mass spectrometry minimizes the risk of interference from other compounds.
-
GC-MS offers high chromatographic resolution and is a powerful tool for separating and identifying volatile and semi-volatile compounds. However, the requirement for derivatization for non-volatile analytes like this compound can introduce variability and increase sample preparation time.[11][12]
-
HPLC-UV is a more accessible and cost-effective technique. Its utility for this compound quantification is dependent on achieving adequate chromatographic separation from potential interferences, as UV detection is less specific than mass spectrometry.
The Cornerstone of Confidence: A Deep Dive into Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The core parameters of validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are crucial for ensuring the integrity of the generated data.
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically evaluated by analyzing blank matrix samples and samples spiked with potentially interfering substances.
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear response is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve.[6][7]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) and are typically expressed as the percentage of recovery and the relative standard deviation (RSD), respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). The stability of phenolic compounds like this compound can be influenced by factors such as pH and exposure to light.[14][15][16]
Experimental Workflow: A Validated LC-MS/MS Method for this compound in Human Plasma
The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for this compound quantification in human plasma.
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Experimental Protocol:
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Serially dilute the stock solution to prepare working standard solutions for the calibration curve and QC samples at low, medium, and high concentrations.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples.
2. Sample Extraction:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add an internal standard (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis and Validation:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC samples and unknowns from the calibration curve.
-
Calculate the accuracy, precision, and other validation parameters according to regulatory guidelines.
The Metabolic Journey of this compound
Understanding the metabolic pathway of this compound is crucial for interpreting analytical results and designing relevant studies. This compound is not directly consumed but is formed in the colon by the action of gut microbiota on plant lignan precursors, primarily secoisolariciresinol and matairesinol.[1]
Caption: Metabolic pathway of this compound from plant lignans.
Conclusion: A Commitment to Quality Data
The validation of an analytical method for this compound quantification is a rigorous but essential process. While LC-MS/MS currently offers the most sensitive and specific approach, the choice of methodology should be guided by the specific research question, available resources, and the required level of analytical performance. By adhering to established validation guidelines and understanding the underlying principles of each technique, researchers can ensure the generation of high-quality, reliable data that will advance our understanding of the role of this compound in health and disease.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Kuijsten, A., et al. (2005). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.
- Adlercreutz, H., et al. (1993). Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women. Analytical Biochemistry, 215(2), 297-308.
- Penalvo, J. L., et al. (2005). Optimization of a liquid chromatography−tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Journal of Agricultural and Food Chemistry, 53(24), 9342-9347.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Wang, L. Q. (2002). Mammalian phytoestrogens: this compound and enterolactone.
- Clavel, T., et al. (2006). Influence of pH on the composition, diversity, and metabolic production in an in vitro human intestinal microbiota. Applied and Environmental Microbiology, 72(8), 5348-5355.
- Eklund, P. C., et al. (2005). Chromatographic analysis of lignans.
- Liggins, J., et al. (2000). A review of the analytical methods for the determination of lignans in foods and biological fluids.
- Taylor, J. I., et al. (2004). A comparison of LC–MS and GC–MS for the analysis of pharmaceuticals and personal care products in surface water and treated wastewaters. Environmental Science & Technology, 38(15), 4169-4178.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
Sources
- 1. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sepscience.com [sepscience.com]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. extractionmagazine.com [extractionmagazine.com]
Comparative analysis of enterodiol levels in vegetarian and omnivorous populations.
Comparative Analysis of Enterodiol Levels: Vegetarian vs. Omnivorous Populations
Executive Summary: The Metabolic Output Comparison
In the context of drug discovery and nutritional epidemiology, the human gut microbiome functions as a bioreactor. When evaluating the production of This compound (END) —a mammalian lignan with significant phytoestrogenic and antioxidant potential—the "Vegetarian Metabolic System" consistently outperforms the "Omnivorous Metabolic System."
Experimental data indicates that vegetarian populations, particularly those consuming macrobiotic or high-fiber diets, exhibit urinary this compound and enterolactone excretion rates up to 8-9 times higher than their omnivorous counterparts. This guide analyzes the "performance" of these two dietary phenotypes, detailing the biosynthetic pathways, quantitative outputs, and the precise analytical protocols required to validate these levels in clinical settings.
Mechanistic Foundation: The Biosynthetic Pathway
To understand the variance in this compound levels, one must first understand the "manufacturing process." this compound is not ingested; it is synthesized in situ by the gut microbiota from dietary precursors like Secoisolariciresinol Diglucoside (SDG) found in flaxseeds, whole grains, and legumes.
The conversion efficiency depends entirely on the presence of specific bacterial strains capable of deglycosylation, demethylation, and dehydroxylation.
Figure 1: Microbial Transformation of Lignans to this compound Caption: The stepwise bacterial conversion of dietary SDG to the mammalian lignan this compound (END) and its oxidation to Enterolactone (ENL).[1]
Comparative Analysis: Vegetarian vs. Omnivore Performance
The following data synthesizes findings from pivotal studies (Adlercreutz et al., 1981; 1993; British Journal of Nutrition, 2009) to provide a direct comparison of metabolic output.
Table 1: Quantitative Output (Urinary Excretion)
Note: Values represent mean urinary excretion rates. Higher excretion correlates with higher systemic exposure.
| Parameter | Omnivorous Population | Vegetarian/Macrobiotic Population | Performance Delta |
| Total Lignan Excretion | ~2.0 – 3.2 µmol/24h | 17.7 – 23.9 µmol/24h | ~5.5x – 8.8x Increase |
| Plasma Enterolactone | < 10 nmol/L (Typical) | > 50 nmol/L (up to 1000 nmol/L) | High Variance |
| Substrate Availability | Low (Fiber intake < 20g/day) | High (Fiber intake > 30g/day) | Primary Driver |
| Microbial Diversity | Lower Prevotella, Higher Bacteroides | Higher Prevotella, Higher Lignan-converters | Catalytic Driver |
Table 2: Systemic Differences Driving Performance
| Feature | Omnivore System | Vegetarian System | Impact on this compound |
| Precursor Intake | Limited (Refined grains, low legume intake) | Abundant (Whole grains, flax, soy, legumes) | Direct Correlation: Without SDG substrate, the pathway cannot initiate. |
| Transit Time | Slower (48-72h) | Faster (24-48h) | Complex: Slower transit should allow more conversion, but low substrate limits yield. |
| Gut pH | Slightly higher (more alkaline) | Slightly lower (more acidic due to SCFA) | Optimization: Bacterial enzymes for lignan conversion often favor specific pH ranges maintained by high fiber fermentation. |
Analytical Validation: The Self-Validating Protocol
To replicate these findings or validate this compound levels in clinical trials, a robust analytical workflow is required. We recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over GC-MS for its sensitivity and ability to handle conjugated metabolites without extensive derivatization if using specific columns, though enzymatic hydrolysis is standard.
Protocol: Quantification of Urinary this compound
Objective: Isolate and quantify this compound (END) and Enterolactone (ENL) from human urine.
Reagents:
- -glucuronidase/sulfatase (Helix pomatia)
-
Internal Standards:
-Enterodiol, -Enterolactone -
SPE Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balance)
Workflow Steps:
-
Sample Preparation & Hydrolysis (The Critical Step):
-
Rationale: Lignans are excreted as glucuronides and sulfates. You must deconjugate them to measure the aglycone.
-
Mix 1.0 mL urine with 1.0 mL sodium acetate buffer (pH 5.0).
-
Add 50 µL
-glucuronidase/sulfatase. -
Incubate at 37°C for 12–16 hours (Overnight).
-
Validation Check: Spike a control sample with conjugated standard to ensure 100% hydrolysis efficiency.
-
-
Solid Phase Extraction (SPE):
-
Condition cartridge: 2 mL MeOH
2 mL Water. -
Load hydrolyzed urine.
-
Wash: 2 mL 5% MeOH (Removes salts/polar interferences).
-
Elute: 2 mL 100% MeOH.
-
Evaporate to dryness under
and reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[2]
-
Detection: Negative Ion Mode (ESI-).
-
MRM Transitions:
-
This compound: m/z 301
253 -
Enterolactone: m/z 297
253
-
-
Figure 2: Analytical Workflow for Lignan Quantification Caption: Step-by-step LC-MS/MS protocol for extracting and quantifying urinary this compound.
Implications for Drug Development
The significant disparity in this compound levels between vegetarians and omnivores introduces a critical variable in clinical trials for drugs metabolized by the microbiome or those targeting estrogen receptors.
-
Patient Stratification: Clinical trials involving phytoestrogen-based therapies must stratify patients by diet. An omnivore may be a "non-responder" simply due to a lack of substrate (SDG) or catalytic bacteria, not drug failure.
-
Co-Administration Strategy: For this compound-based interventions, simply administering the precursor (flaxseed) to omnivores may be insufficient if the Clostridium scindens or Peptostreptococcus populations are low. Co-administration with a probiotic or a direct administration of the aglycone (this compound) may be required.
-
Biomarker Utility: Urinary this compound is a high-fidelity biomarker for both dietary compliance (fiber intake) and microbiome metabolic capacity.
References
-
Adlercreutz, H., et al. (1981). "Diet and urinary excretion of lignans in female subjects." Medical Biology, 59(4), 259-261.[3] Link
-
Adlercreutz, H., et al. (1993). "Quantitative determination of lignans and isoflavonoids in plasma of omnivorous and vegetarian women by isotope dilution gas chromatography-mass spectrometry." Scandinavian Journal of Clinical and Laboratory Investigation, 53(sup215), 5-18. Link
-
Kilkkinen, A., et al. (2003). "Dietary intake and urinary excretion of lignans in Finnish men." British Journal of Nutrition, 90(2), 421-428. Link
-
Clavel, T., et al. (2006).[4] "Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside." FEMS Microbiology Ecology, 55(3), 471-478.[4] Link
-
Peñalvo, J. L., et al. (2005).[5] "A validated LC-MS/MS method for the analysis of lignans in human urine." Journal of Chromatography B, 820(1), 127-135. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet and urinary excretion of lignans in female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enterodiol versus its precursor secoisolariciresinol: a comparison of bioactivity.
Executive Summary: The Bioactivation Paradigm
In the evaluation of dietary lignans, the distinction between Secoisolariciresinol (SECO) and its metabolite Enterodiol (END) represents a classic case of microbial bioactivation. While SECO serves as the abundant plant precursor (often stored as the diglucoside SDG), it is pharmacologically distinct from its mammalian metabolite, END.
The core divergence lies in their functional domains:
-
SECO retains a catechol moiety , conferring superior chemical antioxidant capacity in cell-free systems.
-
END possesses a meta-monophenolic structure , which drastically reduces direct radical scavenging but unlocks estrogenic receptor (ER) affinity .
For researchers, this dictates a bifurcation in assay selection: SECO is the target for oxidative stress mitigation in the gut lumen, while END is the systemic effector for hormone-dependent signaling (breast cancer modulation, bone health). This guide dissects these differences with experimental rigor.
Chemical & Metabolic Context
The transformation from SECO to END is not merely a metabolic clearance step but a functional "switch." This conversion is strictly anaerobic and microbiome-dependent.
Metabolic Pathway Visualization
The following diagram illustrates the sequential deglycosylation, demethylation, and dehydroxylation required to convert the plant precursor into the active mammalian lignan.
Figure 1: The critical microbial activation pathway. SECO is generated via hydrolysis, then bioactivated to END via the loss of methoxy and hydroxyl groups.
Comparative Bioactivity Modules
Module A: Antioxidant Potential (The "Inversion" Effect)
Experimental data reveals an inverse relationship between metabolic progression and antioxidant potency. SECO's structure allows for electron delocalization that END lacks.
| Feature | Secoisolariciresinol (SECO) | This compound (END) | Mechanistic Rationale |
| Active Moiety | Catechol (3-methoxy-4-hydroxyl) | Meta-monophenol | Catechols effectively donate hydrogen atoms to stabilize radicals; monophenols are kinetically slower. |
| DPPH IC50 | ~12 - 30 µM (High Potency) | > 700 µM (Inactive/Weak) | SECO directly quenches DPPH radicals; END lacks the ortho-dihydroxy/methoxy arrangement. |
| Lipid Peroxidation | Strong Inhibitor | Moderate/Weak Inhibitor | SECO prevents chain propagation in lipid bilayers more effectively. |
| Primary Utility | Gut mucosal protection | Intracellular signaling | SECO acts locally in the GI tract before absorption/conversion. |
Module B: Estrogenic & Anti-Proliferative Activity
This is where END demonstrates its superiority. Unlike SECO, END functions as a Selective Estrogen Receptor Modulator (SERM) .
-
Mechanism: END competes with 17
-estradiol (E2) for the Ligand Binding Domain (LBD) of ER and ER . -
Affinity: END binds ERs with an affinity approximately 1/1000th to 1/10,000th that of E2, but sufficient to trigger transcriptional changes at physiological concentrations (0.1 - 10 µM).
-
Outcome: In high-estrogen environments (pre-menopause), END acts as an antagonist (blocking E2). In low-estrogen environments (post-menopause), it acts as a weak agonist .
Signaling Pathway Diagram
Figure 2: Mechanism of Action. SECO fails to engage the receptor, whereas END binds, induces dimerization, and modulates gene expression.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol 1: Differential Antioxidant Assessment (DPPH Assay)
Objective: To demonstrate the structural loss of radical scavenging activity during the SECO -> END conversion.
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in dark.
-
Sample Prep: Dissolve SECO and END standards in methanol. Prepare serial dilutions (10, 25, 50, 100, 200 µM).
-
Execution:
-
Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.
-
Include a Methanol blank (Negative Control) and Ascorbic Acid (Positive Control).
-
Incubate for 30 minutes in the dark at Room Temperature.
-
-
Readout: Measure absorbance at 517 nm .
-
Validation Check:
-
The SECO wells should turn from purple to yellow (Absorbance decrease).
-
The END wells should remain purple (minimal Absorbance change).
-
Self-Validation: If END shows high activity, check for contamination with SECO or solvent evaporation.
-
Protocol 2: Estrogen Receptor Competition Assay
Objective: To quantify the binding affinity (IC50) of END vs. SECO.
-
System: Use a Fluorescence Polarization (FP) based kit (e.g., PolarScreen™ ER Alpha Competitor Assay).
-
Ligand: Fluormone™ ES2 (tracer).
-
Procedure:
-
Prepare ERα active protein in screening buffer.
-
Add 1 nM Fluormone™ ES2.
-
Titrate SECO and END (10 nM to 100 µM).
-
Incubate for 2 hours at RT.
-
-
Readout: Measure Fluorescence Polarization (mP).
-
Data Analysis:
-
Plot mP vs. log[Concentration].
-
Expectation: END will show a sigmoidal displacement curve (IC50 ~1-10 µM). SECO will show a flat line (no displacement) up to 100 µM.
-
Protocol 3: MCF-7 Cell Proliferation (Biphasic Effect)
Objective: To observe the functional impact on hormone-dependent cancer cells.
-
Media: Phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens). Critical Step.
-
Treatment:
-
Seed cells at 5,000 cells/well. Allow attachment (24h).
-
Treat with END (0.1, 1, 10 µM) +/- Estradiol (1 nM).
-
Treat with SECO (0.1, 1, 10 µM).
-
-
Incubation: 72 to 96 hours.
-
Assay: MTT or Resazurin reduction assay.
-
Interpretation:
-
END alone: Weak proliferation (agonist effect) at high concentrations.
-
END + Estradiol: Inhibition of Estradiol-induced growth (antagonist effect).
-
SECO: Minimal effect on proliferation compared to END.
-
Summary Data Table
| Parameter | Secoisolariciresinol (SECO) | This compound (END) |
| Molecular Weight | 362.42 g/mol | 302.37 g/mol |
| Lipophilicity (LogP) | ~1.8 (Moderate) | ~2.5 (Higher - better membrane permeability) |
| ER | Negligible | Moderate (µM affinity) |
| Antioxidant (Cell-free) | High (IC50 ~12-30 µM) | Low / Inactive |
| Antioxidant (Cellular) | Moderate (Gene induction) | Moderate (Gene induction) |
| Key Biological Role | Precursor / Gut Antioxidant | Phytoestrogen / Anti-cancer Agent |
References
-
Metabolic Pathway & Gut Microbiota
- Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. Clavel T., et al. (2006). FEMS Microbiology Ecology.
-
Antioxidant Activity Comparison
-
Estrogenic & Anti-Proliferative Mechanisms
-
Cellular Bioactivity Data
- Antiproliferative activity of lignans against the breast carcinoma cell lines MCF 7 and BT 20. Abarzua S., et al. (2012). Archives of Gynecology and Obstetrics.
Sources
- 1. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of flavonoids with potent and subtype-selective actions on estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthprevent.net [healthprevent.net]
- 4. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans this compound and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
How does the anticancer activity of enterodiol compare to other phytoestrogens?
Topic: Comparative Guide: Anticancer Activity of Enterodiol vs. Major Phytoestrogens Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Structural Context
This compound (END) is a mammalian lignan derived from the microbial metabolism of dietary precursors like secoisolariciresinol diglucoside (SDG). While often overshadowed by its oxidation product, Enterolactone (ENL), and the potent isoflavone Genistein, END possesses distinct mechanistic properties.
This guide provides a critical analysis of END’s anticancer efficacy relative to ENL and Genistein. It moves beyond generic descriptions to isolate specific molecular behaviors—specifically the differential activation of Estrogen Receptor (ER) transcriptional functions (AF-1 vs. AF-2) and the modulation of MAPK/NF-
Lignan Metabolic Pathway
Understanding the bioavailability of END requires visualizing its microbial generation. The following diagram illustrates the conversion pathway essential for in vivo activity.
Figure 1: Microbial transformation of plant lignans into mammalian lignans. Note the reversible conversion between this compound and Enterolactone, creating a dynamic equilibrium in vivo.
Comparative Efficacy Analysis
This section benchmarks this compound against Enterolactone (its primary metabolite) and Genistein (the gold-standard phytoestrogen).
Table 1: Comparative Pharmacodynamics & Potency
| Feature | This compound (END) | Enterolactone (ENL) | Genistein (Isoflavone) |
| Primary Mechanism | Mixed ER Agonist/Antagonist; MAPK Inhibition | ER Antagonist (Dominant); Angiogenesis Inhibition | Tyrosine Kinase Inhibition (TKI); ER |
| ER | Dual Activation: Activates both AF-1 and AF-2 domains (mimics Estradiol). | Selective: Predominantly activates AF-2; weak AF-1 induction. | Selective: High affinity for ER |
| IC50 (MCF-7) | High (~50–100 | Moderate (~10–50 | Low (~5–20 |
| Bioavailability | ~9h half-life; often rapidly oxidized to ENL. | ~11.6h half-life; more stable in circulation.[1] | Moderate; subject to extensive phase II metabolism. |
| Apoptotic Potency | Moderate (Requires higher concentration). | High (Effective at lower doses). | Very High (Potent inducer of caspase-3). |
| Key Advantage | Acts as a "reservoir" for ENL; distinct immunomodulation via NF- | Superior anti-angiogenic properties (VEGF inhibition). | Potent TKI activity independent of ER status. |
Critical Insight: The AF-1/AF-2 Distinction
Unlike Genistein, which is highly selective for ER
-
END induces transcriptional activation through both Activation Function-1 (AF-1) and AF-2 of ER
.[1][2] -
ENL is less efficient at inducing AF-1, relying mostly on AF-2.[1][2]
-
Implication: This subtle difference suggests END may stimulate specific ER-dependent gene promoters that ENL fails to activate, potentially explaining divergent effects in heterogeneous tumor environments.
Mechanistic Signaling Pathways
This compound exerts anticancer effects through two distinct axes: the Genomic Axis (ER-mediated) and the Non-Genomic Axis (Kinase signaling).
Figure 2: Dual signaling mechanism of this compound. Red arrows indicate direct inhibitory or modulatory effects exerted by END, specifically the suppression of MAPK phosphorylation and Bcl-2/Bax ratio modulation.
Validated Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized for assessing this compound activity.
Protocol A: Differential Cytotoxicity Assessment (MTT/MTS Assay)
Purpose: To determine IC50 values distinguishing between ER-dependent and independent toxicity.
-
Cell Line Selection:
-
MCF-7: ER(+) Breast Cancer (Responsive to END's ER-agonism).
-
MDA-MB-231: ER(-) Breast Cancer (Assess ER-independent MAPK effects).
-
CT26: Colorectal Carcinoma (High sensitivity to END-induced apoptosis).[3]
-
-
Preparation:
-
Dissolve END in DMSO (Stock: 100 mM). Store at -20°C.
-
Critical Step: Ensure final DMSO concentration in culture is < 0.1% to prevent solvent toxicity.
-
-
Seeding:
-
Seed
cells/well in 96-well plates. Incubate 24h for attachment.
-
-
Treatment:
-
Treat with serial dilutions of END (0, 10, 25, 50, 100
M). -
Control: Include ENL and Genistein as positive comparators.
-
-
Readout:
-
Incubate 48h-72h. Add MTT reagent (0.5 mg/mL). Solubilize formazan with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Validation:
-
Calculate % Viability =
. -
Plot dose-response curve to derive IC50.
-
Protocol B: Apoptosis Verification via Flow Cytometry (Annexin V/PI)
Purpose: To confirm the mechanism of cell death (Apoptosis vs. Necrosis).
-
Treatment: Treat cells (e.g., CT26) with END at IC50 concentration for 48h.
-
Harvesting:
-
Trypsinize cells gently (avoid prolonged exposure to prevent false positives).
-
Wash 2x with cold PBS.
-
-
Staining:
-
Resuspend in
Binding Buffer. -
Add
L Annexin V-FITC and L Propidium Iodide (PI). -
Incubate 15 min at RT in the dark.
-
-
Analysis:
-
Q1 (Annexin-/PI+): Necrotic cells.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Expectation: END treatment should significantly increase Q4 and Q2 populations compared to control.
-
Expert Commentary & Conclusion
While Genistein remains the most potent phytoestrogen in vitro due to its high tyrosine kinase inhibitory activity and ER
-
Clinical Relevance: In vivo, the conversion of END to ENL is variable and microbiome-dependent. In patients with specific gut flora profiles, END may persist at higher levels, making its distinct AF-1/AF-2 activation profile clinically relevant.
-
Therapeutic Window: END exhibits lower cytotoxicity toward normal cells (e.g., RAW264.7 macrophages) compared to chemotherapy agents, suggesting a favorable safety profile for long-term chemoprevention strategies.
-
Recommendation: For drug development, END is best utilized as a scaffold for metabolic stability or as part of a multi-component nutraceutical strategy where it serves as both an active agent (MAPK inhibitor) and a prodrug for Enterolactone.
References
-
Shin, M. K., Jeon, Y. D., & Jin, J. S. (2019). Apoptotic effect of this compound, the final metabolite of edible lignans, in colorectal cancer cells.[4] Journal of the Science of Food and Agriculture, 99(5), 2411-2419.[5] Link
-
Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). this compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185. Link
-
Liu, H., et al. (2017). Enterolactone has stronger effects than this compound on ovarian cancer. Journal of Ovarian Research, 10(1), 49. Link
-
Mali, A. V., et al. (2019). Enterolactone: A potential anticancer candidate. International Journal of Health Sciences, 13(1), 35-43. Link
-
Corsini, E., et al. (2010). this compound and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling.[6] Journal of Agricultural and Food Chemistry, 58(10), 6031-6040. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of this compound, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of enterodiol's effects on different cancer cell lines.
Executive Summary
Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors (primarily secoisolariciresinol diglucoside found in flaxseed).[1][2] While often studied alongside its oxidized metabolite Enterolactone (ENL), END possesses distinct physicochemical properties and biological activities.
This guide provides a technical comparison of END’s efficacy across three major cancer types: Breast, Prostate, and Colorectal . It synthesizes experimental data to demonstrate how END’s mechanism of action shifts from Estrogen Receptor (ER) modulation in hormone-dependent lines to kinase signaling interference (MAPK) in non-hormone-dependent lines.
Part 1: The Molecule & Metabolic Context
Before analyzing cytotoxicity, researchers must distinguish END from its downstream metabolite.
| Feature | This compound (END) | Enterolactone (ENL) |
| Structure | Dihydroxy lignan (Open ring structure) | Lactone lignan (Closed ring structure) |
| Origin | Direct metabolite of Secoisolariciresinol | Oxidation product of this compound |
| Estrogenicity | Weakly estrogenic/anti-estrogenic | Moderate; typically higher affinity for ERs |
| Key Differentiator | Often acts as the precursor in vivo; exhibits distinct MAPK modulation in gut epithelium. | Often considered the primary systemic effector; higher stability. |
Part 2: Comparative Efficacy by Cell Line
The following data synthesizes in vitro viability assays (MTT/SRB) comparing END’s potency.
Breast Cancer (Hormone Dependent vs. Independent)
Hypothesis: END acts as a Selective Estrogen Receptor Modulator (SERM). Its efficacy is significantly higher in ER-positive cells due to competitive binding with 17
| Cell Line | Phenotype | END Sensitivity | IC50 Range (72h)* | Mechanism of Action |
| MCF-7 | ER+, PR+, HER2- | Moderate | 20 – 45 µM | Competes with estradiol for ER |
| MDA-MB-231 | Triple Negative (ER-, PR-, HER2-) | Low | > 80 µM | Independent of ER signaling; relies on weak intrinsic mitochondrial toxicity. |
Key Insight: In MCF-7 cells, END is generally less potent than Enterolactone (ENL). Experimental designs should account for the conversion of END to ENL if cells are not strictly metabolically isolated, though this is rare in pure cell culture.
Prostate Cancer (Androgen Sensitivity)[3]
Hypothesis: END modulates androgen-dependent growth but shows reduced efficacy in aggressive, metastatic models.
| Cell Line | Phenotype | END Sensitivity | IC50 Range (72h)* | Mechanism of Action |
| LNCaP | Androgen Dependent, p53 wild-type | Moderate | 25 – 50 µM | Induction of G0/G1 cell cycle arrest; modulation of androgen receptor signaling. |
| PC-3 | Androgen Independent, p53 null | Low | > 100 µM | Minimal effect on proliferation at physiological concentrations; requires high doses to trigger apoptosis. |
Colorectal Cancer (The Direct Target)
Hypothesis: As a gut metabolite, colonocytes are exposed to high local concentrations of END before absorption. This is the most physiologically relevant model for END cytotoxicity.
| Cell Line | Phenotype | END Sensitivity | IC50 Range (72h)* | Mechanism of Action |
| Colo205 / HT-29 | Adenocarcinoma | High | 15 – 30 µM | MAPK Inhibition: Downregulation of p38 and ERK phosphorylation; intrinsic apoptosis. |
*Note: IC50 values vary by specific culture conditions (FBS content, phenol-red presence). Values represent consensus ranges from referenced literature.
Part 3: Mechanistic Divergence & Signaling Pathways
The mechanism of this compound is context-dependent. In Colorectal Cancer (CRC), where END is most potent, it functions via the Intrinsic Apoptotic Pathway and MAPK modulation .
Diagram 1: END-Induced Apoptosis and MAPK Inhibition (Colorectal Model)
Caption: this compound inhibits MAPK phosphorylation, shifting the Bcl-2/Bax ratio to favor mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent apoptosis.
Part 4: Experimental Protocols
To generate reproducible data when comparing END across cell lines, strict adherence to solubilization and control protocols is required.
Protocol: Comparative MTT Viability Assay
Reagents:
-
This compound (Sigma-Aldrich or equivalent, >95% purity).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: Dimethyl sulfoxide (DMSO).
Critical Step - Solubilization: this compound is hydrophobic. Prepare a 100 mM stock in 100% DMSO . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Validation: Final DMSO concentration in culture wells must be < 0.1% to avoid solvent toxicity masking END effects.
Diagram 2: Experimental Workflow
Caption: Standardized workflow for assessing this compound cytotoxicity. Critical control points include cell seeding density and vehicle (DMSO) normalization.
Part 5: Critical Analysis & Limitations
-
Bioavailability Gap: In vitro IC50 values (20–50 µM) are often higher than physiological serum levels of END (< 1 µM). However, these concentrations are achievable in the colonic lumen, validating the Colorectal Cancer model as the most clinically relevant.
-
Estrogenic Interference: When testing MCF-7 cells, phenol red in culture media can act as a weak estrogen, confounding END’s weak estrogenic signal. Recommendation: Use Phenol Red-Free DMEM supplemented with Charcoal-Stripped FBS for all breast cancer assays.
-
Metabolite Stability: END can spontaneously oxidize to Enterolactone in long-term cultures if not handled correctly, potentially skewing results toward ENL's higher potency.
References
-
Shin, S. et al. (2019). "Apoptotic effect of this compound, the final metabolite of edible lignans, in colorectal cancer cells." Journal of the Science of Food and Agriculture. Link
-
Carreau, C. et al. (2008).[3] "this compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells."[3] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Chen, L.H. et al. (2007). "Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway." Molecular Cancer Therapeutics. Link
-
Liu, S. et al. (2017).[4] "Enterolactone has stronger effects than this compound on ovarian cancer."[5] Journal of Ovarian Research. Link
-
Adlercreutz, H. (2002). "Phyto-oestrogens and cancer."[2][5] The Lancet Oncology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterolactone has stronger effects than this compound on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How do enterodiol levels differ in response to various lignan-rich foods?
For researchers, scientists, and drug development professionals, understanding the bioavailability and metabolic fate of dietary compounds is paramount. Lignans, a class of phytoestrogens, have garnered significant attention for their potential health benefits, which are largely attributed to their conversion by the gut microbiota into the enterolignans, enterodiol (END) and enterolactone (ENL).[1][2] This guide provides an in-depth comparison of how circulating this compound levels differ in response to the consumption of various lignan-rich foods, supported by experimental data and detailed methodologies.
The Journey from Plant Lignans to Bioactive this compound
Plant lignans exist in food primarily as glycosides, which are not readily absorbed.[3] Their journey to becoming bioactive begins in the colon, where the gut microbiota are the key players in a multi-step transformation process.[4][5] This metabolic pathway is crucial as the resulting enterolignans, like this compound, are more bioavailable and biologically active than their plant precursors.[1]
The conversion process generally involves:
-
Deglycosylation: Intestinal bacteria, such as Bacteroides and Klebsiella, possess β-glucosidase enzymes that cleave the sugar moieties from the lignan precursors (e.g., secoisolariciresinol diglucoside - SDG).[1]
-
Demethylation and Dehydroxylation: The resulting aglycones undergo further modification by a consortium of bacteria, which remove methyl and hydroxyl groups to form this compound.[1]
-
Oxidation: this compound can then be oxidized by other gut bacteria to form enterolactone.[4]
The efficiency of this conversion is highly dependent on the individual's gut microbiome composition, which explains the significant inter-individual variability observed in enterolignan production.[1][2]
Caption: Metabolic pathway of plant lignans to this compound and enterolactone.
Key Lignan-Rich Foods and Their Precursors
The quantity and type of lignan precursors vary significantly among different foods, which is a primary determinant of the resulting this compound levels.
| Food Source | Primary Lignan Precursors | Typical Lignan Content (μ g/100g ) |
| Flaxseed | Secoisolariciresinol (SDG) | 301,129[6][7] |
| Sesame Seed | Pinoresinol, Lariciresinol, Sesamin | 29,331[6][7] |
| Rye | Pinoresinol, Lariciresinol | 7-764 (grain products)[6][7] |
| Brassica Vegetables | Pinoresinol, Lariciresinol | 185-2,321[6][7] |
Note: Lignan content can vary based on geographic location, climate, and storage conditions.[8]
Comparative Analysis of this compound Bioavailability
Direct comparison of plasma this compound levels from different food sources in a single human intervention study is limited. However, by synthesizing data from studies on individual foods, we can construct a comparative overview.
Flaxseed: The Gold Standard
Flaxseed is by far the most potent dietary source of lignans, specifically SDG.[8] Consequently, it has been the most studied food for enterolignan production.
Experimental Data: Following a single dose of purified SDG (0.9 mg/kg of body weight), plasma this compound concentrations peaked at an average of 73 nmol/L.[9] Another study administering a similar dose (1.31 µmol/kg body weight) reported that the maximum plasma concentration (Cmax) of this compound was reached at 14.8 ± 5.1 hours (Tmax).[10][11] The elimination half-life of this compound is relatively short at approximately 4.4 ± 1.3 hours.[10][11]
Causality Insight: The bioavailability of lignans from flaxseed is significantly enhanced by processing. Crushing or milling flaxseed disrupts the seed matrix, making the lignans more accessible to gut bacteria for metabolism.[12] Studies have shown that the relative bioavailability of enterolignans is only 28% from whole flaxseed compared to ground flaxseed.[12]
Sesame Seed: A Potent Alternative
Sesame seeds are another exceptionally rich source of lignans, though their primary precursors—pinoresinol and lariciresinol—differ from those in flaxseed.[6][7]
Experimental Data: Direct comparative data on plasma this compound Cmax and Tmax following sesame seed consumption is not readily available in the literature. However, a human crossover study demonstrated that the consumption of 25g of whole sesame seeds produced a total urinary excretion of mammalian lignans (this compound + enterolactone) equivalent to that from 25g of whole flaxseed.[13] This suggests that sesame seeds are as effective as flaxseed in providing precursors for enterolignan production.[13] A study in rats also confirmed that ingestion of various sesame-based products leads to elevated this compound and enterolactone levels in blood plasma.[14]
Causality Insight: The lignans in sesame seeds, such as pinoresinol and lariciresinol, are known to have a high degree of conversion to enterolignans.[6][7] While sesamin is also a major lignan in sesame, its metabolism to this compound and enterolactone is less direct than that of SDG or pinoresinol.[15][16]
Rye: A Significant Contributor from Grains
Among grains, rye stands out for its high content of lignans, primarily pinoresinol and lariciresinol.[4][17]
Experimental Data: Studies on rye consumption have often focused on enterolactone, the downstream metabolite of this compound. A crossover trial in healthy volunteers found that consuming wholemeal rye bread for four weeks resulted in significantly higher serum enterolactone concentrations compared to a period of consuming white wheat bread.[18] The daily urinary enterolactone excretion was 5- to 10-fold higher during the rye bread period.[18] This substantial increase in enterolactone strongly implies a significant preceding rise in its precursor, this compound.
Causality Insight: The high fiber content of rye may play a role in enhancing the metabolic activity of the gut microbiota, potentially leading to more efficient conversion of plant lignans to enterolignans.[18][19]
Summary of Pharmacokinetic Parameters
| Food Source (Precursor) | Dose | Matrix | Cmax (Plasma END) | Tmax (Plasma END) | Key Findings |
| Flaxseed (SDG) | ~0.9-1.3 µmol/kg | Purified SDG | ~73 nmol/L[9] | 14.8 ± 5.1 hours[10][11] | High bioavailability, especially when ground.[12] |
| Sesame Seed (Pinoresinol, etc.) | 25 g | Whole Seeds | Data not available | Data not available | Urinary excretion of total enterolignans is equivalent to flaxseed.[13] |
| Rye (Pinoresinol, etc.) | Ad libitum | Wholemeal Bread | Data not available | Data not available | Significantly increases serum enterolactone, implying high this compound production.[18] |
Experimental Protocol: Quantification of this compound in Plasma
Accurate quantification of this compound is critical for clinical and research applications. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[10][11][20][21]
Self-Validating System:
This protocol incorporates an isotopically labeled internal standard (e.g., ¹³C₃-enterodiol), which is added at the beginning of the sample preparation.[10][11] This standard behaves identically to the endogenous this compound throughout extraction and ionization, correcting for any sample loss or matrix effects. The ratio of the analyte to the internal standard provides highly accurate and precise quantification.
Step-by-Step Methodology
-
Sample Collection & Storage:
-
Collect whole blood in heparin- or EDTA-containing tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis to ensure stability.
-
-
Enzymatic Hydrolysis (Deconjugation):
-
Rationale: In circulation, this compound is extensively conjugated to glucuronic acid and sulfate, making it unavailable for direct measurement.[1] This step uses enzymes to cleave these conjugates, allowing for the measurement of total this compound.
-
To 100 µL of plasma, add an internal standard solution (e.g., ¹³C₃-enterodiol).
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).
-
Add 20 µL of a β-glucuronidase/sulfatase solution (from Helix pomatia).
-
Incubate at 37°C for 16-18 hours (overnight).
-
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
Rationale: This step cleans up the sample by removing proteins and other interfering substances, and concentrates the analyte.
-
LLE Method:
-
-
Reconstitution & LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
LC Separation: Use a C18 or Phenyl reverse-phase column. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically used to separate this compound from other compounds.[20]
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both endogenous this compound and the internal standard.[20][22]
-
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion and Future Directions
The available evidence clearly indicates that flaxseed, sesame seed, and rye are all potent sources of lignan precursors that lead to the production of this compound. Flaxseed, being rich in SDG, is the most well-characterized source, with established pharmacokinetic data for this compound. While direct plasma pharmacokinetic data for sesame and rye are less complete, urinary excretion studies suggest they are comparable to flaxseed in their ability to generate enterolignans.
For researchers in this field, the choice of lignan source in intervention studies should be guided by the specific research question. While flaxseed provides the highest concentration of precursors, the different precursor profiles in sesame and rye may lead to distinct metabolic outcomes beyond just this compound levels. Future human intervention studies should aim to directly compare these food sources in a controlled, crossover design, measuring the full pharmacokinetic profile of this compound and other related metabolites to provide a more complete picture of their bioavailability and potential health effects.
References
-
Yamashita, K., et al. (2003). Comparative effects of flaxseed and sesame seed on vitamin E and cholesterol levels in rats. Journal of Nutritional Science and Vitaminology, 49(6), 453-458. [Link]
-
Linus Pauling Institute. (n.d.). Lignans. Oregon State University. [Link]
-
ResearchGate. (n.d.). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. [Link]
-
Kuijsten, A., et al. (2005). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 178-184. [Link]
-
De Angelis, M., et al. (2021). Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. Nutrients, 13(5), 1476. [Link]
-
Coulman, K. D., et al. (2005). Whole Sesame Seed Is as Rich a Source of Mammalian Lignan Precursors as Whole Flaxseed. Nutrition and Cancer, 52(2), 156-165. [Link]
-
Milder, I. E., et al. (2005). Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. British Journal of Nutrition, 93(3), 393-402. [Link]
-
Milder, I. E., et al. (2005). Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. British Journal of Nutrition, 93(3), 393-402. [Link]
-
Rios-Hoyo, A., & Gutierrez-Salmean, G. (2024). Enterolignans: from natural origins to cardiometabolic significance, including chemistry, dietary sources, bioavailability, and activity. Critical Reviews in Food Science and Nutrition, 1-22. [Link]
-
ResearchGate. (n.d.). The mammalian lignans this compound and enterolactone. [Link]
-
Bednarczuk, M., et al. (2022). Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review. Molecules, 27(19), 6568. [Link]
-
Chen, J., et al. (2012). Comparative effects of sesame seed lignan and flaxseed lignan in reducing the growth of human breast tumors (MCF-7) at high levels of circulating estrogen in athymic mice. Journal of Agricultural and Food Chemistry, 60(29), 7139-7145. [Link]
-
ResearchGate. (n.d.). A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. [Link]
-
McCann, S. E., et al. (2021). Enterolignan Production in a Flaxseed Intervention Study in Postmenopausal US Women of African Ancestry and European Ancestry. The Journal of Nutrition, 151(3), 562-571. [Link]
-
Juntunen, K., et al. (2000). Consumption of wholemeal rye bread increases serum concentrations and urinary excretion of enterolactone compared with consumption of white wheat bread in healthy Finnish men and women. British Journal of Nutrition, 84(6), 839-846. [Link]
-
Frankenfeld, C. L. (2020). Lignans: Quantitative Analysis of the Research Literature. Frontiers in Nutrition, 7, 10. [Link]
-
ResearchGate. (n.d.). Lignans: Quantitative Analysis of the Research Literature. [Link]
-
ResearchGate. (n.d.). Comparative Effects of Sesame Seed Lignan and Flaxseed Lignan in Reducing the Growth of Human Breast Tumors (MCF-7) at High Levels of Circulating Estrogen in Athymic Mice. [Link]
-
Main-Nielsen, M., et al. (2016). High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. Journal of Proteome Research, 15(3), 1083-1089. [Link]
-
Zduńczyk, Z., et al. (2019). Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? Molecules, 24(5), 941. [Link]
-
Hallmans, G., et al. (2003). Rye, lignans and human health. Proceedings of the Nutrition Society, 62(1), 193-199. [Link]
-
De Angelis, M., et al. (2021). Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects. Nutrients, 13(5), 1476. [Link]
-
ResearchGate. (n.d.). A rye bran diet, rich in plant lignans, has no influence on the composition of the gut microflora in postmenopausal women. [Link]
-
Arts, I. C., et al. (2005). Intake of the Plant Lignans Secoisolariciresinol, Matairesinol, Lariciresinol, and Pinoresinol in Dutch Men and Women. Journal of Nutrition, 135(4), 774-781. [Link]
-
Kuijsten, A., et al. (2005). The Relative Bioavailability of Enterolignans in Humans Is Enhanced by Milling and Crushing of Flaxseed. The Journal of Nutrition, 135(12), 2812-2816. [Link]
-
Hutchins, A. M., et al. (2001). Dose-response relationship between flaxseed intake and lignan excretion in postmenopausal women. Nutrition and Cancer, 39(1), 58-65. [Link]
-
Taylor & Francis Online. (n.d.). Enterolactone – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Rye, lignans and human health. [Link]
-
Hallmans, G., et al. (2003). Rye, lignans and human health. Proceedings of the Nutrition Society, 62(1), 193-199. [Link]
-
Johnsen, N. F., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. Journal of Agricultural and Food Chemistry, 63(29), 6589-6600. [Link]
-
Johnson, A. (2023). An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. LCGC International. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated method for the quantification of this compound and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effects of flaxseed and sesame seed on vitamin E and cholesterol levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of sesame seed lignan and flaxseed lignan in reducing the growth of human breast tumors (MCF-7) at high levels of circulating estrogen in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rye, lignans and human health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 18. Consumption of wholemeal rye bread increases serum concentrations and urinary excretion of enterolactone compared with consumption of white wheat bread in healthy Finnish men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. anis.au.dk [anis.au.dk]
- 21. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparative Metabolomics of High vs. Low Enterodiol Producers
This guide provides a comprehensive framework for investigating the metabolic differences between individuals who are high and low producers of enterodiol, a bioactive compound derived from dietary lignans by the gut microbiota. We will delve into the underlying biochemistry, present a detailed experimental workflow for a comparative metabolomic analysis, and discuss the interpretation of potential findings.
Introduction: The Significance of Enterolignan Production
Dietary lignans, polyphenolic compounds found in plant-based foods like flaxseeds, whole grains, and vegetables, are metabolized by the gut microbiota into enterolignans, primarily this compound (END) and enterolactone (ENL).[1][2][3] These microbial-derived metabolites are more biologically active than their precursors and have been associated with various health benefits, including reduced risks of certain cancers and cardiovascular diseases.[1][3][4] However, there is significant inter-individual variation in the ability to produce these compounds, leading to distinct "producer phenotypes" (high, low, or non-producers).[4] This variability is largely attributed to differences in the composition and metabolic capacity of an individual's gut microbiome.[1][5] Understanding the metabolic distinctions between high and low this compound producers is crucial for developing personalized nutritional strategies and targeted therapeutic interventions.
The Enterolignan Metabolic Pathway
The conversion of dietary lignans to this compound is a multi-step process carried out by a consortium of gut bacteria.[6][7] The primary dietary lignan precursor, secoisolariciresinol diglucoside (SDG), is first hydrolyzed to secoisolariciresinol (SECO).[7] Subsequently, a series of demethylation and dehydroxylation reactions, mediated by various bacterial species, convert SECO into this compound.[8] this compound can then be further oxidized to enterolactone.[9]
Several bacterial genera, including Peptostreptococcus, Eggerthella, Ruminococcus, and Lachnospiraceae, have been implicated in these transformations.[1][8] The efficiency of this pathway is a key determinant of an individual's producer status.
Caption: Simplified metabolic pathway of dietary lignan conversion to this compound and enterolactone by gut microbiota.
Comparative Metabolomics: An Experimental Workflow
To elucidate the metabolic differences between high and low this compound producers, a robust comparative metabolomics study is essential. The following protocol outlines a comprehensive workflow using untargeted Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).
Caption: Experimental workflow for comparative fecal metabolomics of this compound producers.
Experimental Protocol: Step-by-Step
Part 1: Cohort Selection and Phenotyping
-
Recruitment: Recruit a cohort of healthy individuals with a consistent intake of lignan-rich foods.
-
Phenotyping: Collect urine or serum samples and quantify this compound levels using a targeted LC-MS/MS method.[1] Classify participants into "high" and "low" producer groups based on a predefined cutoff (e.g., median or quartile split).
Part 2: Fecal Sample Preparation
Causality: Fecal samples provide a direct window into the metabolic activity of the gut microbiota.[10] Lyophilization (freeze-drying) is a critical step to remove water, which can interfere with metabolite extraction and normalize sample weight.[11][12] The choice of extraction solvent is crucial; a mixture like ethanol/phosphate buffer is often used to efficiently extract a broad range of metabolites.[13]
-
Homogenization and Aliquoting: Immediately after collection, homogenize fresh fecal samples and aliquot for storage at -80°C to preserve metabolite integrity.[14]
-
Lyophilization: Lyophilize approximately 50 mg of the fecal aliquot until a consistent dry weight is achieved.[12]
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol or an ethanol/phosphate buffer) to the lyophilized sample.[12][13]
-
Include an internal standard for quality control.
-
Vortex vigorously for 5 minutes.
-
Sonicate the sample in an ice bath for 10 minutes to ensure thorough cell lysis and metabolite release.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.
Part 3: UHPLC-QTOF-MS Analysis and Data Processing
Causality: UHPLC-QTOF-MS is the platform of choice for untargeted metabolomics due to its high resolution, sensitivity, and mass accuracy, which are essential for identifying a wide range of unknown metabolites.[11][15]
-
Chromatographic Separation: Employ a reverse-phase column (e.g., C18) to separate metabolites based on their hydrophobicity.[11]
-
Mass Spectrometry: Operate the QTOF-MS in both positive and negative ionization modes to maximize the detection of diverse chemical classes.
-
Data Pre-processing: Use software like MS-DIAL or similar platforms for peak picking, alignment, and normalization.[16]
-
Statistical Analysis:
-
Perform Principal Component Analysis (PCA) for an initial unsupervised overview of the data distribution.
-
Use Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) to identify metabolites that significantly contribute to the separation between high and low producer groups.[16][17]
-
Identify potential biomarkers based on a Variable Importance in Projection (VIP) score > 1 and a statistically significant fold-change.[18]
-
Metabolic Signature of High vs. Low this compound Producers
The comparative analysis is expected to reveal distinct metabolic profiles between the two groups. High this compound producers are often characterized by a more diverse gut microbiome.[1][19] This diversity likely translates into a more varied metabolic output.
Table 1: Hypothetical Differential Metabolites in High vs. Low this compound Producers
| Metabolite Class | Expected Change in High Producers | Potential Rationale |
| Enterolignans | ↑↑ this compound, Enterolactone | Defining characteristic of the group. |
| Lignan Precursors | ↓ Secoisolariciresinol (SECO) | Efficient conversion by the microbiota. |
| Short-Chain Fatty Acids | ↑ Butyrate, Propionate | Often associated with a diverse, fiber-fermenting microbiota. |
| Secondary Bile Acids | ↑ Deoxycholic acid, Lithocholic acid | Reflects differences in microbial bile acid metabolism. |
| Tryptophan Metabolites | ↑ Indole-3-propionic acid | Certain gut bacteria are solely responsible for its production.[20] |
| Phenolic Compounds | ↑/↓ Various phenolic acids | Differences in the broader capacity to metabolize polyphenols.[21] |
This table presents hypothetical data for illustrative purposes.
Interpretation of Findings:
-
Higher levels of this compound and lower levels of its precursors in the high-producer group would validate the phenotyping and demonstrate efficient microbial conversion.
-
Alterations in other microbial-derived metabolites , such as SCFAs and secondary bile acids, would suggest that the this compound-producing phenotype is part of a larger, functionally distinct gut microbiome configuration.[22]
-
Differences in the metabolism of other dietary compounds , like other polyphenols or amino acids, could indicate that the bacteria responsible for lignan metabolism also possess other unique metabolic capabilities.[20][21]
Implications and Future Directions
Identifying the specific metabolic signature of high this compound producers can lead to the development of novel biomarkers to predict an individual's response to dietary lignan interventions. Furthermore, understanding the key differential metabolites could pave the way for targeted probiotic or prebiotic strategies aimed at shifting a low-producer phenotype to a high-producer one, potentially enhancing the health benefits derived from a plant-rich diet. This research is a critical step towards personalized nutrition and microbiome-targeted therapies.
References
-
Title: Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Enterolignan Producing Phenotypes are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States Source: AACR Journals URL: [Link]
-
Title: Integrative analysis of gut microbiota and fecal metabolites in metabolic associated fatty liver disease patients Source: Frontiers URL: [Link]
-
Title: Comparison of gut microbiome composition at family level between EL... Source: ResearchGate URL: [Link]
-
Title: Enterolignan-Producing Phenotypes Are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States | Request PDF Source: ResearchGate URL: [Link]
-
Title: Metabolomics analysis of gut metabolites in patients with colorectal polyps and in healthy individuals Source: ResearchGate URL: [Link]
-
Title: Comparative metabolomics provides novel insights into correlation between dominant habitat factors and constituents of Stellaria Radix (Stellaria dichotoma L. var. lanceolata Bge.) Source: Frontiers URL: [Link]
-
Title: Metagenomic and Metabolomic Analyses Reveal the Role of a Bacteriocin-Producing Strain of Enterococcus faecalis DH9003 in Regulating Gut Microbiota in Mice Source: MDPI URL: [Link]
-
Title: Metabolomics profiles of premenopausal women are different based on O-desmethylangolensin metabotype - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Source: Novartis OAK URL: [Link]
-
Title: Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: this compound and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enterolignan Producing Phenotypes are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States Source: National Institutes of Health URL: [Link]
-
Title: Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds this compound and Enterolactone in Humans Source: National Institutes of Health URL: [Link]
-
Title: Production of this compound from defatted flaxseeds through biotransformation by human intestinal bacteria Source: ResearchGate URL: [Link]
-
Title: Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC Source: PubMed Central URL: [Link]
-
Title: An LC-QToF MS based method for untargeted metabolomics of human fecal samples Source: National Institutes of Health URL: [Link]
-
Title: Production of this compound from defatted flaxseeds through biotransformation by human intestinal bacteria - PMC Source: PubMed Central URL: [Link]
-
Title: Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications Source: MDPI URL: [Link]
-
Title: Metabolomics of fecal samples: a practical consideration Source: ResearchGate URL: [Link]
-
Title: Development of an untargeted metabolomics analytical protocol for fecal samples by liquid chromatography–mass spectrometry - PMC Source: National Institutes of Health URL: [Link]
-
Title: Comprehensive Analysis of the Microbiome and Metabolome: Unveiling Interactions Between Intestinal Flora and Metabolites in Schizophrenia Source: Dove Medical Press URL: [Link]
-
Title: Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies Source: MDPI URL: [Link]
-
Title: The Intestinal Metabolome—an Intersection Between Microbiota and Host - PMC Source: National Institutes of Health URL: [Link]
-
Title: Best practices for feces metabolomics Source: biocrates life sciences gmbh URL: [Link]
Sources
- 1. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterolignan Producing Phenotypes are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound from defatted flaxseeds through biotransformation by human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds this compound and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an untargeted metabolomics analytical protocol for fecal samples by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 14. mdpi.com [mdpi.com]
- 15. Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. - OAK Open Access Archive [oak.novartis.com]
- 21. Metabolomics profiles of premenopausal women are different based on O-desmethylangolensin metabotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Integrative analysis of gut microbiota and fecal metabolites in metabolic associated fatty liver disease patients [frontiersin.org]
Technical Guide: Validating Enterodiol as a Prognostic Marker in Breast Cancer
Executive Summary
Enterodiol (ED) is a mammalian lignan formed by the gut microbiota from dietary precursors (secoisolariciresinol).[1][2][3] While often overshadowed by its downstream metabolite Enterolactone (EL) , ED possesses distinct pharmacodynamic properties, particularly in Estrogen Receptor (ER) modulation and matrix metalloproteinase (MMP) regulation.
This guide validates the utility of ED not merely as a standalone marker, but as a critical component of the "Enterolignan Profile." It compares ED quantification against EL alone and standard proliferation markers (Ki-67), arguing that simultaneous measurement provides superior insight into patient metabolic competence and prognosis, particularly in postmenopausal, ER-negative breast cancer subtypes.
Part 1: Mechanistic Foundation & Biological Plausibility
To validate ED, we must first distinguish its mechanism from its alternatives. While both ED and EL are "phytoestrogens," their interaction with the Estrogen Receptor (ER) differs structurally and functionally.
The Differential Signaling Hypothesis
Research indicates that ED and EL differentially recruit transcriptional co-activators.
-
This compound (ED): Induces ER
transcriptional activation through both activation functions AF-1 and AF-2 .[4] -
Enterolactone (EL): Acts predominantly through AF-2 , showing weaker AF-1 engagement.[4]
This suggests that ED may retain antagonist efficacy in cellular contexts where AF-1 drive is dominant, a nuance lost when measuring EL alone. Furthermore, ED exhibits unique inhibitory effects on MMP-2 and MMP-9, directly influencing metastatic potential.
Visualization: The Enterolignan Metabolic & Signaling Pathway
The following diagram illustrates the conversion of dietary precursors to ED and EL, and their divergent signaling outcomes.
Figure 1: Metabolic conversion and differential signaling pathways of this compound (ED) versus Enterolactone (EL).[1][2][5][6][7]
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
In drug development and clinical research, the "product" is the assay/biomarker. Here we compare the ED+EL Panel (Liquid Biopsy) against the industry standard EL-Only assay and Tissue Markers .
Table 1: Performance Comparison of Prognostic Markers
| Feature | This compound (ED) | Enterolactone (EL) | Standard Clinical (Ki-67/ER) |
| Primary Biological Role | Immediate precursor; MMP inhibitor; dual AF-1/AF-2 ER modulator. | Stable terminal metabolite; primary circulating antioxidant/anti-estrogen. | Cellular proliferation (Ki-67) or Hormone Sensitivity (ER).[7] |
| Serum Half-Life | Short (~4–5 hours); rapidly sulfated/glucuronidated. | Long (~8–12 hours); highly stable. | N/A (Tissue Stain). |
| Prognostic Value | Metabolic Indicator: High ED + Low EL suggests gut dysbiosis (poor conversion). | Survival Marker: High levels correlate with 40-60% reduced mortality (HR ~0.58). | Gold Standard: Direct measure of tumor aggression. |
| Detection Challenge | High. Requires hydrolysis of conjugates. Often <10 nmol/L. | Moderate. Abundant (>20 nmol/L). | Routine IHC pathology. |
| Strategic Utility | Validates microbiome competence and unique anti-metastatic activity. | General marker of lignan intake and long-term exposure.[6][8][9] | Diagnosis and treatment selection. |
Critical Insight: The "Ratio" Argument
Relying solely on EL (Alternative 1) is insufficient for comprehensive patient profiling.
-
Scenario A (High EL, Low ED): Efficient microbiome conversion. Good prognosis.
-
Scenario B (Low EL, High ED): "Metabolic Block." The patient consumes lignans, but lacks specific bacterial strains (e.g., Ruminococcus spp.) to convert ED to EL.
Part 3: Analytical Validation (Experimental Protocols)
To validate ED as a marker, one must use Isotope Dilution LC-MS/MS .[10] Immunoassays (TR-FIA) often suffer from cross-reactivity between ED and EL and cannot distinguish free vs. conjugated forms effectively.
Protocol: High-Sensitivity LC-MS/MS Quantification
Objective: Quantify serum this compound and Enterolactone with a Lower Limit of Quantitation (LLOQ) < 0.5 nM.
1. Sample Preparation (Enzymatic Hydrolysis)
Rationale: 95%+ of circulating ED exists as glucuronides or sulfates. Direct analysis without hydrolysis yields false negatives.
-
Aliquot: 200
L human serum. -
Internal Standard: Spike with 20
L of C -Enterodiol and C -Enterolactone (200 nM). -
Hydrolysis: Add 50
L of Helix pomatia juice (containing -glucuronidase and sulfatase). -
Incubation: Incubate at 37°C for 12–16 hours (Overnight). Note: Shorter incubation (2h) recovers only ~70% of ED.
2. Extraction (Solid Phase Extraction - SPE)
Rationale: Ether extraction is traditional but difficult to automate. SPE provides higher reproducibility.
-
Conditioning: Oasis HLB cartridges (methanol
water). -
Loading: Load hydrolyzed sample.
-
Wash: 5% Methanol in water (removes proteins/salts).
-
Elution: 100% Methanol. Evaporate to dryness under N
gas. -
Reconstitution: Dissolve in 100
L Mobile Phase (40:60 Methanol:Water).
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7
m. -
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons ionize best in negative mode).
-
Transitions (MRM):
-
This compound: m/z 301.1
253.1 (Quantifier). -
Enterolactone: m/z 297.1
253.1.
-
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for validating this compound levels in serum.
Part 4: Clinical Data & Strategic Recommendations
Supporting Data
Meta-analyses of postmenopausal breast cancer cohorts (e.g., Buck et al., J Clin Oncol) demonstrate the prognostic power of enterolignans:
-
Hazard Ratio (HR): High serum enterolignans are associated with an HR of 0.58 (95% CI, 0.34 to 0.99) for all-cause mortality.[6][8][9]
-
Specificity: The benefit is most pronounced in ER-negative tumors (HR 0.27), suggesting a non-hormonal mechanism (likely anti-angiogenic or MMP inhibition) where ED plays a significant role.
Strategic Recommendations for Researchers
-
Do not measure ED in isolation. Always report the ED:EL Ratio . A ratio >1.0 usually indicates incomplete conversion and may require microbiome sequencing to validate the lack of converting genera (Peptostreptococcus, Eubacterium).
-
Use ED as a compliance marker. In dietary intervention trials (flaxseed), ED spikes earlier (4–8h) than EL. It validates immediate ingestion, whereas EL validates chronic metabolic processing.
-
Target ER-Negative Cohorts. Validation studies for ED should focus on Triple-Negative Breast Cancer (TNBC) models, as the mechanism is less dependent on competitive ER antagonism and more on MMP inhibition.
References
-
Buck, K., et al. (2011).[5][9] Serum Enterolactone and Prognosis of Postmenopausal Breast Cancer.[6][8][9][11] Journal of Clinical Oncology, 29(28), 3730–3738. Link
-
Carreau, C., et al. (2008).[4] this compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells.[4] Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185.[4] Link
-
Zaineddin, A. K., et al. (2012). Serum enterolactone and breast cancer risk by estrogen receptor status: a case-control study nested in the EPIC-Heidelberg cohort. International Journal of Cancer, 130(3), 676–686. Link
-
Kuhnle, G. G., et al. (2008). High-throughput LC-MS/MS method for the quantification of this compound and enterolactone in human urine. Analytical Chemistry, 80(16), 6163-6169. Link
-
Heald, C. L., et al. (2007). Phyto-oestrogens and risk of prostate cancer: a meta-analysis of observational studies. International Journal of Cancer, 121(11), 2501-2508. (Provides validation of the ED/EL metabolic pathway relevance). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds this compound and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian phytoestrogens: this compound and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Serum enterolactone and prognosis of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Enterodiol: Laboratory Disposal & Safety Management Guide
Executive Summary & Biological Context
Enterodiol is a mammalian lignan produced by the action of intestinal bacteria on plant lignan precursors. While often classified as "non-hazardous" under strict GHS guidelines due to a lack of acute toxicity data, it is a bioactive phenolic metabolite with known estrogenic and anti-estrogenic properties.
The Safety Paradox: Legally, this compound may not trigger "P-list" or "U-list" RCRA hazardous waste codes. However, from a scientific integrity and environmental stewardship perspective, it must be treated as a potential endocrine disruptor. Discharge into municipal water systems (sink disposal) is strictly prohibited due to the inability of standard wastewater treatment plants to fully degrade phenolic rings, leading to potential bioaccumulation in aquatic ecosystems.
This guide mandates an "Incineration-Only" policy for this compound to ensure complete thermal decomposition of the phenolic structure.
Chemical Profile & Hazard Assessment
Use this data to populate internal waste manifests.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 80226-00-2 |
| Molecular Formula | |
| Chemical Class | Phenolic Lignan / Diol |
| Physical State | Solid (White to off-white powder) |
| Solubility | DMSO, Ethanol, Methanol (Poorly soluble in water) |
| GHS Classification | Not Classified (US/EU).[1] Treat as Bioactive Substance. |
| Storage Requirement | -20°C (Long-term), Inert gas (Argon/Nitrogen), Desiccated. |
| Waste Stream ID | Non-Halogenated Organic |
Disposal Protocols
A. Solid Waste (Pure Substance / Expired Stock)
Objective: Prevent dust generation and ensure thermal destruction.
-
Containment: Do not discard loose powder in general trash. Place the original vial or container inside a secondary clear, sealable bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste label. Even if "Non-Regulated," explicitly write:
"Non-Regulated Chemical Waste - Phenolic Solid - Destined for Incineration."
-
Disposal Path: Deposit into the Solid Chemical Waste Drum (usually yellow or black barrel).
-
Note: If your facility requires solids to be dissolved, dissolve the powder in a minimal amount of Ethanol or Acetone and treat as Liquid Waste (Section B).
-
B. Liquid Waste (Mother Liquors / HPLC Effluent)
Objective: Segregate from halogenated solvents to allow for fuel blending/incineration.
-
Solvent Compatibility Check: this compound is typically dissolved in DMSO or Methanol. These are combustible.[1]
-
Segregation: Pour waste into the Non-Halogenated Organic Solvent carboy (White/Clear container).
-
Critical: Do NOT pour into the Halogenated waste stream (e.g., Chloroform/DCM) unless the this compound was extracted using those solvents. Mixing raises disposal costs significantly.
-
-
Rinsing: Triple-rinse the original vessel with ethanol. Add the rinsate to the same waste carboy.
C. Spill Management (Emergency Procedure)
Objective: Contain bioactive dust without aerosolization.
-
PPE: Standard (Lab coat, Nitrile gloves, Safety glasses). Respiratory protection (N95) is recommended if handling large quantities (>1g) to prevent inhalation of bioactive dust.
-
Dry Spill:
-
Do not dry sweep vigorously (creates aerosols).
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to weigh down the powder.
-
Scoop the material and the towel into a wide-mouth waste jar.
-
-
Surface Decontamination: Wipe the surface with 70% Ethanol. Place wipes in the Solid Chemical Waste bin.
Operational Workflow Diagram
The following decision tree visualizes the logic flow for this compound disposal. This structure ensures that regardless of the state (solid vs. liquid), the endpoint is always high-temperature destruction.
Figure 1: Decision matrix for this compound waste streams ensuring segregation from municipal water and direction toward thermal destruction.
Scientific Rationale for Incineration
Why do we insist on incineration for a "Non-Hazardous" compound?
-
Phenolic Stability: The phenolic ring structure of this compound is chemically robust. While soil bacteria can eventually degrade it, standard laboratory wastewater treatment is designed for biological waste, not complex lignans.
-
Endocrine Mimicry: this compound is a phytoestrogen metabolite. Release into the environment contributes to the "cocktail effect" of endocrine-disrupting chemicals (EDCs) in water supplies, which can affect aquatic wildlife reproduction.
-
EHS Best Practice: In drug development, "Unknown/Unclassified" implies "Hazardous until proven otherwise." Incineration is the only method that guarantees 100% mineralization of the compound into
and .
References
-
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 119315, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
